molecular formula C14H15BO3 B067407 2-[(2-Methylphenoxy)methyl]benzeneboronic acid CAS No. 170924-68-2

2-[(2-Methylphenoxy)methyl]benzeneboronic acid

Cat. No.: B067407
CAS No.: 170924-68-2
M. Wt: 242.08 g/mol
InChI Key: USBHMYSLYGTHQY-UHFFFAOYSA-N
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Description

2-[(2-Methylphenoxy)methyl]benzeneboronic acid is a useful research compound. Its molecular formula is C14H15BO3 and its molecular weight is 242.08 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

[2-[(2-methylphenoxy)methyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BO3/c1-11-6-2-5-9-14(11)18-10-12-7-3-4-8-13(12)15(16)17/h2-9,16-17H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USBHMYSLYGTHQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1COC2=CC=CC=C2C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80400721
Record name {2-[(2-Methylphenoxy)methyl]phenyl}boronic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170924-68-2
Record name {2-[(2-Methylphenoxy)methyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80400721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

What is 2-[(2-Methylphenoxy)methyl]benzeneboronic acid?

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-[(2-Methylphenoxy)methyl]benzeneboronic acid: Synthesis, Properties, and Applications in Modern Drug Discovery

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a bespoke organoboron compound with significant potential in medicinal chemistry and materials science. Boronic acids have emerged as indispensable tools for synthetic chemists, largely due to their versatility in carbon-carbon bond formation, most notably in the Suzuki-Miyaura cross-coupling reaction.[1][2][3] This guide delves into the structural attributes, a proposed robust synthesis protocol, and the prospective applications of this specific molecule, contextualized within the broader landscape of organoboron chemistry in drug development.[4][5][6] We will explore the mechanistic underpinnings of its reactivity and offer field-proven insights into its handling and potential biological significance. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage advanced chemical scaffolds.

Introduction: The Strategic Importance of Substituted Benzeneboronic Acids

The boronic acid functional group, -B(OH)₂, is a cornerstone of modern organic synthesis. Its unique electronic properties, including a vacant p-orbital on the boron atom, confer upon it a remarkable ability to act as a Lewis acid and engage in a wide array of chemical transformations.[7] In the realm of medicinal chemistry, the incorporation of a boronic acid moiety into a molecular scaffold can profoundly influence its biological activity, selectivity, and pharmacokinetic profile.[6]

This compound is a molecule of particular interest due to its unique trifecta of structural motifs:

  • The Benzeneboronic Acid Core: This provides a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the facile construction of complex biaryl and heteroaryl structures, which are prevalent in many marketed drugs.[2][3]

  • The Phenoxy Ether Linkage: The ether bond introduces a degree of conformational flexibility and can participate in hydrogen bonding, which is crucial for molecular recognition at biological targets.

  • The Ortho-Methyl Group: The methyl substituent on the phenoxy ring introduces steric hindrance, which can be strategically employed to influence the molecule's conformation and potentially enhance its binding selectivity to a target protein.

This guide will provide a detailed exploration of this promising, yet underexplored, chemical entity.

Physicochemical and Structural Properties

While specific experimental data for this compound is not widely published, we can infer its key properties based on the constituent functional groups and related known compounds.

PropertyInferred Value/CharacteristicRationale
Molecular Formula C₁₄H₁₅BO₃Based on the chemical structure.
Molecular Weight ~242.08 g/mol Calculated from the molecular formula.
Appearance White to off-white crystalline powderTypical appearance for arylboronic acids.[1]
Solubility Soluble in organic solvents (e.g., DMSO, DMF, Methanol).The aromatic rings and ether linkage contribute to its solubility in organic media.
Stability Air and moisture sensitive; prone to dehydration/trimerization.Boronic acids are known to be sensitive and are best stored under an inert atmosphere in a cool, dry place.[8] The presence of the ether linkage may offer some intramolecular stabilization compared to simpler phenylboronic acids.
Acidity (pKa) ~8-9The pKa of the boronic acid group is influenced by the electronic nature of the substituents on the aromatic ring.

Synthesis and Purification: A Proposed Protocol

Diagram of Proposed Synthetic Pathway

Synthesis_Pathway cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Borylation 2-Bromobenzyl bromide 2-Bromobenzyl bromide Step1_Product 1-Bromo-2-((2-methylphenoxy)methyl)benzene 2-Bromobenzyl bromide->Step1_Product K2CO3, Acetone, Reflux o-Cresol o-Cresol o-Cresol->Step1_Product Target_Molecule This compound Step1_Product->Target_Molecule 1. n-BuLi, THF, -78°C 2. B(OiPr)3 3. H3O+

Caption: Proposed two-step synthesis of this compound.

Step-by-Step Experimental Protocol

PART A: Synthesis of 1-Bromo-2-((2-methylphenoxy)methyl)benzene (Intermediate)

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add o-cresol (1.0 eq), 2-bromobenzyl bromide (1.05 eq), and potassium carbonate (K₂CO₃, 2.0 eq) in acetone (100 mL).

  • Reaction Execution: Heat the reaction mixture to reflux and stir vigorously for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup and Isolation: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure intermediate, 1-bromo-2-((2-methylphenoxy)methyl)benzene.

Causality Behind Experimental Choices:

  • Potassium carbonate is chosen as a mild base to deprotonate the phenolic hydroxyl group of o-cresol, facilitating the nucleophilic attack on the benzylic bromide.

  • Acetone is an excellent solvent for this Williamson ether synthesis, as it is polar enough to dissolve the reactants but does not interfere with the reaction.

  • Refluxing provides the necessary activation energy for the reaction to proceed at a reasonable rate.

PART B: Synthesis of this compound (Final Product)

  • Reaction Setup: In a flame-dried, three-necked flask under an inert argon atmosphere, dissolve the intermediate from Part A (1.0 eq) in anhydrous tetrahydrofuran (THF, 50 mL). Cool the solution to -78°C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (n-BuLi, 1.1 eq, 2.5 M in hexanes) dropwise to the cooled solution. Stir the mixture at -78°C for 1 hour.

  • Borylation: To the resulting organolithium species, add triisopropyl borate (B(O-iPr)₃, 1.2 eq) dropwise, ensuring the temperature remains below -70°C.

  • Quenching and Hydrolysis: After stirring for 2 hours at -78°C, allow the reaction to slowly warm to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Acidify the mixture to a pH of ~2-3 with 1M HCl.

  • Workup and Isolation: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: The crude boronic acid can be purified by recrystallization from a suitable solvent system (e.g., ether/hexanes) to yield the final product.

Self-Validating System and Trustworthiness:

  • The formation of the organolithium intermediate at -78°C is crucial to prevent side reactions.

  • The subsequent borylation with triisopropyl borate is a standard and reliable method for converting organolithiums to boronic esters, which are then hydrolyzed to the desired boronic acid upon acidic workup.

  • Each step of this protocol is based on well-established and high-yielding synthetic transformations, providing a high degree of confidence in its successful implementation.

Key Applications in Drug Discovery and Development

The true value of this compound lies in its potential as a versatile building block in the synthesis of biologically active molecules.

Suzuki-Miyaura Cross-Coupling Reactions

The primary application of this compound is as a coupling partner in the Suzuki-Miyaura reaction.[1][2] This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between the boronic acid and an aryl or vinyl halide/triflate.[9]

Diagram of a Generic Suzuki-Miyaura Coupling Workflow

Suzuki_Workflow Reactants This compound + Aryl/Vinyl Halide (R-X) Reaction Reaction in Solvent (e.g., Toluene/Water) Reactants->Reaction Catalyst_System Pd Catalyst (e.g., Pd(PPh3)4) + Base (e.g., K2CO3) Catalyst_System->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography or Recrystallization Workup->Purification Final_Product Coupled Product: 2-[(2-Methylphenoxy)methyl]-R Purification->Final_Product

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

The resulting biaryl structures are privileged scaffolds in medicinal chemistry, found in a wide range of therapeutics targeting various diseases.

Potential as a Bioactive Agent

Beyond its role as a synthetic intermediate, the boronic acid moiety itself can act as a pharmacophore. Boronic acids are known to reversibly bind to diols, a property that can be exploited for various biological applications:

  • Enzyme Inhibition: The boronic acid can act as a transition-state analog inhibitor of serine proteases, where it forms a covalent bond with the catalytic serine residue. The well-known anticancer drug Bortezomib (Velcade®) is a prime example of a boronic acid-based proteasome inhibitor.[6]

  • Sugar Sensing: The ability to bind with sugars makes boronic acid derivatives attractive for the development of glucose sensors for diabetes management.[10]

  • Antimicrobial and Antiviral Agents: Several boronic acid-containing compounds have demonstrated potent antimicrobial and antiviral activities.[6][11] Tavaborole, a benzoxaborole antifungal, is a notable example.[12] The structural features of this compound make it an interesting candidate for screening in these therapeutic areas.

Safety, Handling, and Storage

As with all boronic acids, proper handling and storage procedures are essential to ensure user safety and maintain the integrity of the compound.

  • Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated fume hood while wearing appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[8][13][14]

  • Handling: Avoid inhalation of dust and contact with skin and eyes.[8][13][14] Benzeneboronic acids can cause skin and eye irritation.[15]

  • Storage: Store this compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and in a cool, dry place.[8] Refrigeration is often recommended to prolong shelf life.[8] Boronic acids are prone to forming anhydrides (boroxines) upon dehydration, which can affect their reactivity.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.[8][14]

Conclusion and Future Outlook

This compound represents a promising and versatile platform for the synthesis of novel chemical entities with potential applications in drug discovery and materials science. Its unique structural features, combined with the well-established reactivity of the boronic acid group, make it an attractive building block for creating diverse molecular libraries. Future research should focus on the systematic exploration of its reactivity in various cross-coupling reactions and the biological evaluation of its derivatives against a range of therapeutic targets. The protocols and insights provided in this guide offer a solid foundation for researchers to unlock the full potential of this intriguing molecule.

References

  • DSpace@MIT. (n.d.). Catalytic and Biological Applications of Benzoxaborolones.
  • Jiménez-Aligaga, K., Bermejo-Bescós, P., Martín-Aragón, S., & Csákÿ, A. G. (2013). Discovery of alkenylboronic acids as neuroprotective agents affecting multiple biological targets involved in Alzheimer's disease. Bioorganic & Medicinal Chemistry Letters, 23(2), 426–429. [Link]

  • (n.d.). 6-methoxy- 2-(naphthalen-1-ylmethylene) Benzofuran-3(2H)-one (AU-23).
  • (n.d.). Methyl 2-[(2-methylphenoxy)methyl]benzoate. PubMed Central (PMC).
  • (2024, January 27). Chemical Analysis and Biological Activities of Extracts Isolated from Symbiotic L. japonicus Plants. MDPI.
  • Google Patents. (n.d.). CN102391121B - Method for preparing 2-(2-methyl phenoxy)-methylene phenyl methyl glyoxylate.
  • ACS Publications. (2024, February 21). The Rise of Boron-Containing Compounds: Advancements in Synthesis, Medicinal Chemistry, and Emerging Pharmacology | Chemical Reviews.
  • (n.d.). Suzuki Coupling with 2,6-Dimethylbenzeneboronic Acid: A Powerful Synthetic Tool.
  • ChemRxiv. (n.d.). Which boronic acids are used most frequently for synthesis of bioactive molecules?
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • PubMed. (2020, February 13). Boron Chemistry for Medical Applications.
  • Thermo Fisher Scientific. (2025, September 6). SAFETY DATA SHEET.
  • PubMed. (2026, January 14). Benzoxaborole and Beyond: The Emergence of Cyclic Hemiboronic Acids as a Versatile Chemotype in Medicine, Catalysis, and Materials.
  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
  • PubMed Central (PMC). (2024, July 21). Enhancing Bioactivity through the Transfer of the 2-(Hydroxymethoxy)Vinyl Moiety: Application in the Modification of Tyrosol and Hinokitiol.
  • (n.d.). 2-Methoxyimino-2-{2-[(2-methylphenoxy)methyl]phenyl}ethanol. PubMed Central (PMC).
  • Carl ROTH. (n.d.). Safety Data Sheet: Phenylboronic acid.
  • ResearchGate. (2025, August 5). (PDF) Progress in the medical chemistry of organoboron compounds.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • Silva, M. P., Saraiva, L., Pinto, M., & Sousa, M. E. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]

  • Thermo Fisher Scientific. (n.d.). 2-(Methoxymethyl)benzeneboronic acid, 97% 250 mg.
  • (n.d.). Phenylboronic Acid-Functionalized Layer-by-Layer Assemblies for Biomedical Applications.
  • The Royal Society of Chemistry. (n.d.). Solid-State Suzuki-Miyaura Cross-Coupling Reactions: Olefin.
  • Beilstein Journals. (n.d.). The stereochemical course of 2-methylisoborneol biosynthesis.
  • ResearchGate. (2025, August 9). Synthesis of 14C‐labelled 2‐(3‐benzoylphenoxy)‐2‐methyl propionic acid (LF.599).
  • Sigma-Aldrich. (2025, October 15). SAFETY DATA SHEET.
  • MDPI. (n.d.). Boron Chemistry for Medical Applications.
  • YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
  • ChemicalBook. (n.d.). 2-(METHOXYMETHOXY)PHENYLBORONIC ACID synthesis.
  • Sigma-Aldrich. (n.d.). 2-(Methylthio)phenylboronic acid = 95 168618-42-6.
  • CDH Fine Chemical. (n.d.). PHENYL BORONIC ACID CAS NO 98-80-6 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Liberty University. (n.d.). Novel Tandem Reaction to Synthesize 2-Formalphenylboronic Acids.
  • Patsnap. (n.d.). Synthesis method of 2-methylphenoxyacetic acid - Eureka.
  • Encyclopedia.pub. (n.d.). Organoboron Compounds.
  • PubChem. (n.d.). 2-Methoxyphenylboronic acid.
  • Thermo Scientific Chemicals. (n.d.). 2-(Methylsulfonyl)benzeneboronic acid, 98% 5 g | Buy Online.
  • Sigma-Aldrich. (n.d.). 2-(Methoxymethoxy)phenylboronic acid.

Sources

Introduction to boronic acids in organic chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Boronic Acids in Organic Chemistry

Authored by a Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of boronic acids. We will delve into their fundamental properties, synthesis, and multifaceted applications, moving beyond simple protocols to explain the underlying chemical principles and causality that drive experimental design.

Introduction: The Rise of a Versatile Functional Group

A boronic acid is an organoborane featuring a carbon-boron bond, with the general structure R−B(OH)₂.[1][2] Though first prepared and isolated by Edward Frankland in 1860, the significance of boronic acids in chemistry has grown exponentially over the past few decades.[1][3][4] Initially regarded as chemical curiosities, they are now indispensable tools in organic synthesis, materials science, and medicinal chemistry.[2]

Their utility stems from a unique combination of stability, versatile reactivity, and generally low toxicity.[5] Boronic acids are celebrated as cornerstone reagents in carbon-carbon bond formation, most notably the Nobel Prize-winning Suzuki-Miyaura coupling reaction.[1][2] Furthermore, their ability to form reversible covalent bonds with diols has established them as a premier platform for developing chemical sensors, particularly for saccharides.[1][6] In the pharmaceutical realm, the approval of drugs like the proteasome inhibitor Bortezomib (Velcade®) has solidified the boronic acid moiety as a validated pharmacophore, spurring significant interest in drug discovery.[1][5] Adding to their appeal, boronic acids are considered environmentally friendly or "green" compounds, as their ultimate degradation product is the benign boric acid.[3]

Chapter 1: Fundamental Structural and Physicochemical Properties

A deep understanding of the inherent properties of boronic acids is critical to harnessing their full potential in any application. Their reactivity is a direct consequence of their unique electronic structure.

Electronic Structure and Lewis Acidity

Structurally, the boron atom in a boronic acid is sp²-hybridized, resulting in a trigonal planar geometry with the C-B and two O-H bonds situated in a plane.[3] This configuration leaves the boron atom with only six valence electrons, creating an electron deficiency and a vacant, low-energy p-orbital perpendicular to the molecular plane.[3]

This electron deficiency is the defining characteristic of boronic acids, making them act as mild Lewis acids.[1][3] They readily accept a pair of electrons from Lewis bases, such as a hydroxide ion, to form a more stable, sp³-hybridized tetrahedral boronate complex.[5] This transition from a neutral, trigonal planar species to an anionic, tetrahedral complex is fundamental to their role in both catalysis and molecular recognition.

Caption: Lewis acidity of boronic acid and its equilibrium with the tetrahedral boronate.

Physicochemical Characteristics
  • Physical State and Stability: Boronic acids are typically high-melting point crystalline solids.[1][4] While significantly more stable to air than their parent boranes, they can undergo oxidation, especially in biological contexts where reactive oxygen species are present.[3][4] Recent research has shown that intramolecular coordination, for instance with a pendant carboxyl group to form a boralactone, can increase oxidative stability by several orders of magnitude.[4][7]

  • Acidity (pKa): The pKa of a typical boronic acid is around 9.[1] However, upon forming the tetrahedral boronate complex, the pKa of the complex is closer to 7.[1] This pH-dependent equilibrium is crucial for applications at physiological pH, such as sensing and drug action. The acidity can be tuned; electron-withdrawing groups on the organic substituent (R) decrease the pKa, while electron-donating groups increase it.[5]

  • Dehydration to Boroxines: A key handling consideration is the propensity of boronic acids to lose water molecules and form cyclic trimeric anhydrides known as boroxines.[3] This is a reversible equilibrium, and the presence of the boroxine can affect reactivity and stoichiometry in reactions. For this reason, boronic esters are often preferred as more stable and monomeric synthetic intermediates.[3]

Chapter 2: Synthesis and Purification Strategies

The accessibility of boronic acids is a major reason for their widespread use. A variety of reliable methods exist, from classic organometallic approaches to modern transition-metal-catalyzed reactions.

Key Synthetic Methodologies

MethodStarting MaterialsReagentsKey Rationale & Insights
Organometallic Quench Aryl/Alkyl Halides (R-X)1. Mg or n-BuLi2. B(OR')₃3. H₃O⁺The classic approach.[5] An organometallic nucleophile (Grignard or organolithium) is formed and then "trapped" with an electrophilic borate ester. Causality: The reaction must be run at very low temperatures (-78 °C) to prevent over-addition of the organometallic reagent to the initially formed boronate ester. Yields can be moderate.[5]
Miyaura Borylation Aryl/Vinyl Halides or TriflatesB₂pin₂ (or other diboron)Pd Catalyst (e.g., PdCl₂(dppf))Base (e.g., KOAc)A powerful and widely used palladium-catalyzed cross-coupling reaction that installs a boronate ester (specifically a pinacol ester, Bpin). Causality: This method offers excellent functional group tolerance and provides the stable, easily purified boronate ester directly, avoiding issues with free boronic acids. It is the method of choice for complex molecule synthesis.[5]
C-H Borylation Arenes, HeteroarenesB₂pin₂ or HBpinIr or Rh CatalystAn atom-economical method that avoids the need for pre-functionalized halides.[8] It forges a C-B bond by directly activating a C-H bond. Causality: The choice of ligand on the iridium catalyst is crucial for controlling the regioselectivity of the borylation, often directing the boron group to the least sterically hindered position.[8]

digraph "Synthesis_Workflow" {
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node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"];
edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Nodes ArylHalide [label="Aryl Halide / Triflate\n(Ar-X)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Diboron [label="Diboron Reagent\n(e.g., B₂pin₂)", fillcolor="#FBBC05", fontcolor="#202124"]; Catalyst [label="Pd Catalyst + Base", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Miyaura [label="Miyaura Borylation", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; BoronateEster [label="Boronate Ester\n(Ar-Bpin)", shape=box, style="rounded,filled,dashed", peripheries=2, fillcolor="#FFFFFF", fontcolor="#202124"]; Hydrolysis [label="Acidic/Basic\nHydrolysis", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; BoronicAcid [label="Boronic Acid\n(Ar-B(OH)₂)", peripheries=2, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges ArylHalide -> Miyaura; Diboron -> Miyaura; Catalyst -> Miyaura; Miyaura -> BoronateEster [label="Forms stable ester"]; BoronateEster -> Hydrolysis [label="Optional deprotection"]; Hydrolysis -> BoronicAcid; }

Caption: General workflow for synthesizing boronic acids via Miyaura borylation.

Purification: A Critical Step for Self-Validating Protocols

Impure boronic acids can lead to failed reactions and irreproducible results. A robust purification strategy is essential for any protocol's trustworthiness.

  • Recrystallization: Effective for many solid boronic acids. Solvents like water, benzene, or ethyl acetate can be used.[9]

  • Chromatography: Direct chromatography on silica gel can be challenging due to the polarity of boronic acids and their potential to streak or decompose on the column. A highly effective technique is to use silica gel impregnated with boric acid, which suppresses these issues.[10]

  • Derivatization: A powerful technique involves converting the crude boronic acid into a stable, crystalline derivative that can be easily purified. For example, reaction with diethanolamine forms a crystalline adduct that often precipitates from ethereal solutions.[11] After recrystallization, the pure adduct is treated with acid to release the purified boronic acid. This multi-step process provides a high degree of validation for the final product's purity.

Chapter 3: The Suzuki-Miyaura Coupling: A Revolution in Bond Formation

The most prominent application of boronic acids is the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis used to construct C(sp²)-C(sp²) bonds.[2]

The Catalytic Cycle

The reaction couples an organoboronic acid with an organohalide using a palladium(0) catalyst and a base. The generally accepted mechanism involves three key stages: oxidative addition, transmetalation, and reductive elimination.[12] The base is critical; it activates the boronic acid by converting it into a more nucleophilic "ate" complex (boronate), which facilitates the transfer of the organic group from boron to palladium.[13]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OA_Complex R¹-Pd(II)L₂-X Pd0->OA_Complex Oxidative Addition TM_Complex R¹-Pd(II)L₂-R² OA_Complex->TM_Complex Transmetalation TM_Complex->Pd0 Reductive Elimination Product R¹-R² (Coupled Product) TM_Complex->Product R1X R¹-X (Organohalide) R1X->OA_Complex R2B R²-B(OH)₂ + Base → [R²-B(OH)₃]⁻ R2B->TM_Complex

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Field-Proven Experimental Protocol: Synthesis of 4-Phenylbiphenyl

This protocol describes a typical Suzuki-Miyaura coupling, providing a self-validating system through clear steps and expected outcomes.

Reaction: 4-Bromobiphenyl + Phenylboronic Acid → 4-Phenylbiphenyl

  • Reagent Preparation & Inerting (Causality: Catalyst Protection):

    • To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromobiphenyl (1.17 g, 5.0 mmol), phenylboronic acid (0.73 g, 6.0 mmol, 1.2 equiv.), and potassium carbonate (2.07 g, 15.0 mmol, 3.0 equiv.).

    • Expertise: Using a slight excess of the boronic acid component is common practice to drive the reaction to completion, especially if the boronic acid has partially dehydrated to its boroxine. The solid base must be finely powdered to ensure maximum surface area and reactivity.

    • Seal the flask with a septum. Evacuate and backfill the flask with argon or nitrogen gas three times. This is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Catalyst & Solvent Addition:

    • Under a positive pressure of inert gas, add the palladium catalyst, such as Pd(PPh₃)₄ (0.29 g, 0.25 mmol, 5 mol%).

    • Add the solvent system, typically a mixture like toluene (25 mL) and water (5 mL).

    • Expertise: A biphasic solvent system is often used. The organic solvent (toluene) dissolves the organic reactants, while the aqueous phase dissolves the inorganic base, facilitating the formation of the active boronate species at the interface.

  • Reaction Execution:

    • Lower the flask into an oil bath preheated to 90 °C.

    • Stir the reaction mixture vigorously for 4-6 hours.

    • Trustworthiness: Reaction progress can be monitored by Thin Layer Chromatography (TLC), staining with potassium permanganate. The disappearance of the 4-bromobiphenyl spot indicates completion.

  • Workup and Purification:

    • Cool the reaction to room temperature. Dilute with ethyl acetate (50 mL).

    • Transfer the mixture to a separatory funnel. Wash with water (2 x 25 mL) and then with brine (25 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product is a solid. Purify by recrystallization from ethanol to yield white crystals of 4-phenylbiphenyl.

    • Validation: The purity of the product should be confirmed by melting point analysis and ¹H NMR spectroscopy.

Chapter 4: Advanced Applications in Sensing and Drug Development

Beyond their role in synthesis, the unique properties of boronic acids have made them invaluable in diagnostics and medicine.

Boronic Acids as Molecular Sensors

The ability of boronic acids to form reversible covalent bonds with compounds containing 1,2- or 1,3-diols is the foundation of their use as sensors.[1] This interaction is particularly effective for detecting saccharides (sugars), which are rich in diol motifs.[1][6]

The sensing mechanism typically involves coupling the diol-binding event to a fluorescent signal.[1][6] A common strategy uses a fluorophore appended with a boronic acid and a tertiary amine.[1] At physiological pH, the amine can act as an intramolecular Lewis base, but upon binding to a diol like glucose, a more stable tetrahedral boronate ester is formed. This structural change alters the electronic properties of the system, often modulating a photoinduced electron transfer (PET) process, which "switches on" the fluorescence. This principle is being actively explored for continuous glucose monitoring systems for diabetes management.[1][6]

Sensing_Mechanism Sensor_Off Fluorescent Sensor (OFF) Boronic Acid Form Binding Reversible Binding Sensor_Off->Binding Glucose Glucose (Diol) Glucose->Binding Sensor_On Sensor-Glucose Complex (ON) Tetrahedral Boronate Ester Binding->Sensor_On Conformational Change Sensor_On->Binding Release Signal Fluorescent Signal Generated Sensor_On->Signal PET Disrupted

Caption: Workflow for a boronic acid-based fluorescent glucose sensor.

The Boronic Acid Pharmacophore in Drug Design

The boronic acid group is an effective pharmacophore due to its ability to act as a transition-state analogue inhibitor.[5] The Lewis acidic boron atom can form a stable, yet reversible, covalent bond with a nucleophilic amino acid residue—such as serine or threonine—in the active site of an enzyme.[1]

Drug NameTarget EnzymeTherapeutic IndicationMechanism Insight
Bortezomib (Velcade®) 20S ProteasomeMultiple MyelomaThe boron atom forms a tetrahedral complex with the N-terminal threonine hydroxyl group in the proteasome's active site, reversibly inhibiting its function and leading to cancer cell apoptosis.[1][5]
Ixazomib (Ninlaro®) 20S ProteasomeMultiple MyelomaA second-generation oral proteasome inhibitor with a similar mechanism to Bortezomib.[5]
Vaborbactam (Vabomere®) β-LactamasesComplicated Bacterial InfectionsA non-β-lactam β-lactamase inhibitor. The boronic acid mimics the tetrahedral intermediate of β-lactam hydrolysis, effectively neutralizing the bacterial resistance enzyme.[5]

This strategy of targeting active site nucleophiles has proven highly successful, and numerous other boronic acid-based drugs are currently in clinical trials for a wide range of diseases.[5]

Conclusion and Future Outlook

From their initial synthesis over 160 years ago, boronic acids have evolved from a niche class of compounds to a central pillar of modern chemistry. Their unique Lewis acidity and ability to form reversible covalent bonds have been exploited to create powerful synthetic methods, highly selective sensors, and life-saving therapeutics. The journey of the boronic acid is a testament to how a deep understanding of fundamental chemical principles can unlock applications of immense practical value.

Future research will undoubtedly focus on developing novel, more oxidatively stable boronic acid derivatives, discovering new catalytic transformations mediated by boron, and expanding the scope of boronic acid-based drugs to target a wider array of enzymes and biological pathways. The versatility and potential of this remarkable functional group are far from exhausted.

References

  • Title: Boronic acid - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC Source: PubMed Central URL: [Link]

  • Title: 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications - Wiley-VCH Source: Wiley-VCH URL: [Link]

  • Title: Unveiling the Power of Boronic Acids: A Comprehensive Introductory Guide Source: Boron Molecular URL: [Link]

  • Title: Arylboronic acid or boronate synthesis Source: Organic Chemistry Portal URL: [Link]

  • Title: Suzuki-Miyaura Coupling - Chemistry LibreTexts Source: Chemistry LibreTexts URL: [Link]

  • Title: Introduction, Interconversion and Removal of Boron Protecting Groups Source: American Chemical Society URL: [Link]

  • Title: Boronic acid catalysis - Chemical Society Reviews (RSC Publishing) Source: Royal Society of Chemistry URL: [Link]

  • Title: Purification of boronic acids? : r/chemistry Source: Reddit URL: [Link]

  • Title: Molecular Boronic Acid-Based Saccharide Sensors Source: ACS Publications URL: [Link]

  • Title: Order of thermodynamic stability of representative boronic esters Source: ResearchGate URL: [Link]

  • Title: How to purify boronic acids/boronate esters? Source: ResearchGate URL: [Link]

  • Title: Protecting Groups for Boronic Acids | Chem-Station Int. Ed. Source: Chem-Station URL: [Link]

  • Title: Suzuki Coupling Source: Organic Chemistry Portal URL: [Link]

  • Title: Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels Source: MDPI URL: [Link]

  • Title: Boronic acid with high oxidative stability and utility in biological contexts | PNAS Source: PNAS URL: [Link]

  • Title: Boronic acid with high oxidative stability and utility in biological contexts - PubMed Source: PubMed URL: [Link]

  • Title: Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL: [Link]

  • Title: Facile Chromatographic Method for Purification of Pinacol Boronic Esters Source: Oxford Academic URL: [Link]

Sources

Methodological & Application

Application Note: Strategic Solvent Selection for Suzuki-Miyaura Coupling of 2-[(2-Methylphenoxy)methyl]benzeneboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide for the strategic selection of solvents in the Suzuki-Miyaura cross-coupling reaction utilizing the sterically demanding and functionally complex substrate, 2-[(2-Methylphenoxy)methyl]benzeneboronic acid. The unique structural features of this boronic acid, including an ortho-methylphenoxy group and a benzylic ether linkage, present specific challenges that necessitate a rational approach to solvent choice to ensure optimal reaction performance. This document outlines the mechanistic considerations of solvent effects, provides a detailed protocol for a systematic solvent screening study, and presents a framework for data analysis to identify the most effective solvent system for achieving high yield and purity in the desired biaryl product.

Introduction: The Critical Role of the Solvent in Suzuki-Miyaura Couplings

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] The reaction's catalytic cycle, which involves the oxidative addition of an organohalide to a palladium(0) complex, transmetalation with a boronic acid derivative, and reductive elimination to yield the coupled product, is profoundly influenced by the reaction medium.[3] The solvent plays a multifaceted role, impacting catalyst stability, reagent solubility, the efficacy of the base, and the rates of the individual steps in the catalytic cycle.[4][5][6]

For a substrate like this compound, which possesses significant steric bulk and a potentially coordinating ether functionality, a one-size-fits-all approach to solvent selection is unlikely to succeed. The steric hindrance can impede the crucial transmetalation step, while the ether oxygen could interact with the palladium center, potentially altering its catalytic activity. Therefore, a careful and systematic evaluation of different solvent environments is paramount for the successful application of this substrate in drug discovery and development.

Mechanistic Insights: How Solvents Influence the Reaction with Complex Substrates

The choice of solvent can steer the Suzuki-Miyaura reaction through several key mechanisms:

  • Solubility of Reagents: A primary function of the solvent is to dissolve the organohalide, the boronic acid, the palladium catalyst/ligand complex, and the base to a sufficient extent to allow the reaction to proceed. Given the aqueous nature of many inorganic bases (e.g., K₂CO₃, Cs₂CO₃), biphasic solvent systems comprising an organic solvent and water are frequently employed.[1][7] The efficiency of phase transfer of the base or the boronate species is critical in such systems.

  • Influence on the Catalytic Cycle:

    • Oxidative Addition: This is often the rate-determining step.[3] The polarity of the solvent can influence the rate of oxidative addition, although this effect is complex and can be substrate-dependent.

    • Transmetalation: This step requires the activation of the boronic acid by a base to form a more nucleophilic boronate species.[8] The solvent's ability to solvate the ions of the base and the boronate intermediate is crucial. Protic solvents, like alcohols, can participate in hydrogen bonding and influence the nature of the active boronate. For sterically hindered boronic acids, a solvent that promotes the formation of the active boronate and facilitates its approach to the palladium center is essential.

  • Catalyst Stability and Activity: The solvent can coordinate to the palladium center, influencing its stability and reactivity.[5] For instance, highly coordinating solvents might stabilize the catalyst but could also inhibit substrate binding. The choice of solvent can also impact the equilibrium between different catalytically active species.[6]

  • Side Reactions: The solvent can play a role in mitigating or promoting side reactions such as protodeboronation (the cleavage of the C-B bond by a proton source).[9] An appropriate solvent system can minimize the concentration of water at the catalytic center in anhydrous reactions or control its effect in aqueous systems.

Experimental Protocol: A Systematic Approach to Solvent Screening

To identify the optimal solvent for the Suzuki-Miyaura coupling of this compound, a systematic screening of a diverse set of solvents is recommended. This protocol is designed to be a self-validating system, where the results from different solvent classes inform the subsequent optimization steps.

Materials and General Setup
  • Reactants: this compound, a model aryl bromide (e.g., 4-bromoanisole), Palladium(II) acetate (Pd(OAc)₂), a suitable phosphine ligand (e.g., SPhos, XPhos, or P(t-Bu)₃), and a base (e.g., K₂CO₃ or K₃PO₄).

  • Solvents for Screening: A selection of solvents from different classes should be evaluated (see Table 1). All solvents should be of high purity and anhydrous where specified.

  • Reaction Vessels: Small-scale reactions can be performed in parallel in reaction vials or a multi-well reaction block equipped with magnetic stirring and a reflux condenser (or sealed under an inert atmosphere).

  • Inert Atmosphere: All reactions should be set up under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the catalyst and boronic acid.

Step-by-Step Experimental Procedure
  • Preparation of Stock Solutions: To ensure consistency across the parallel screen, prepare stock solutions of the aryl bromide and the palladium precatalyst/ligand complex in a suitable, relatively non-volatile solvent like toluene or dioxane.

  • Reaction Setup (per vial): a. To each reaction vial, add this compound (1.2 equivalents). b. Add the chosen base (2-3 equivalents). c. Add a stir bar. d. Evacuate and backfill each vial with an inert gas three times. e. Dispense the solvent to be tested (to achieve a final concentration of ~0.1 M in the aryl halide). f. If using an aqueous base, add the required amount of water. g. Add the stock solution of the aryl bromide (1.0 equivalent). h. Finally, add the stock solution of the palladium precatalyst (e.g., 2 mol % Pd(OAc)₂) and ligand (e.g., 4 mol % SPhos).

  • Reaction Execution: a. Place the reaction block on a magnetic stirrer hotplate and heat to the desired temperature (e.g., 80-100 °C). b. Stir the reactions for a set period (e.g., 12-24 hours).

  • Reaction Quench and Workup: a. Cool the reactions to room temperature. b. Quench each reaction with the addition of water. c. Extract the organic components with a suitable solvent (e.g., ethyl acetate). d. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analysis: a. Analyze the crude reaction mixture by a suitable method such as LC-MS or GC-MS to determine the conversion of the starting material and the relative yield of the desired product versus major byproducts (e.g., homocoupled products, protodeboronated starting material).

Visualization of the Solvent Selection Workflow

The logical flow of the solvent screening process can be visualized as follows:

Solvent_Selection_Workflow cluster_setup Reaction Setup cluster_screening Solvent Screening cluster_analysis Analysis & Optimization A Define Substrates: This compound + Aryl Halide D Screen Diverse Solvents: Apolar, Polar Aprotic, Protic (Monophasic & Biphasic) A->D B Select Catalyst System: Pd Source + Ligand B->D C Select Base: K2CO3, K3PO4, etc. C->D E Analyze Reaction Outcome: Yield, Purity, Byproducts (LC-MS, GC-MS) D->E Run Parallel Reactions F Identify Lead Solvent(s) E->F Compare Results G Optimize Conditions: Temperature, Concentration, Base F->G G->F Iterative Refinement

Caption: Workflow for systematic solvent screening in Suzuki-Miyaura coupling.

Data Presentation and Interpretation

The results of the solvent screening study should be tabulated for clear comparison. The table should include key parameters that allow for a rational decision on the best-performing solvent system.

Table 1: Representative Data from a Hypothetical Solvent Screening Study

EntrySolvent SystemTemperature (°C)Time (h)Conversion (%)¹Product Yield (%)¹Key Byproducts²
1Toluene100188575Homocoupling
2Toluene / H₂O (10:1)100189590Minor Protodeboronation
3Dioxane100189082Trace Protodeboronation
4Dioxane / H₂O (10:1)10018>9996-
5THF80247060Protodeboronation
62-MeTHF / H₂O (10:1)80248885-
7DMF100126550Significant Decomposition
8n-Butanol / H₂O (10:1)100189288-

¹ Determined by LC-MS analysis of the crude reaction mixture against an internal standard. ² Identified by mass spectrometry.

Interpretation of Hypothetical Results:

  • Biphasic Systems are Superior: The addition of water (Entries 2, 4, 6, 8) generally leads to higher conversion and yield, suggesting that the aqueous base is more effective in promoting the reaction.

  • Ethereal Solvents Perform Well: Dioxane/water (Entry 4) appears to be the most effective system, giving the highest yield with minimal byproducts. 2-MeTHF, a greener alternative to THF, also shows promising results (Entry 6).[10][11]

  • Aprotic Polar Solvents May Be Detrimental: DMF (Entry 7) leads to significant decomposition, which could be due to instability of the boronic acid or catalyst at high temperatures in this solvent.

  • Protic Solvents are a Viable Option: The n-butanol/water system (Entry 8) also performs well, indicating that protic solvents can be effective.

Conclusion and Recommendations

The selection of an appropriate solvent is a critical parameter for the success of Suzuki-Miyaura cross-coupling reactions, particularly with challenging substrates like this compound. A systematic screening approach, as outlined in this application note, allows for the identification of a robust and high-yielding process. Based on general principles and the hypothetical data presented, biphasic systems employing ethereal solvents such as dioxane/water or 2-MeTHF/water are excellent starting points for optimization. Further refinement of reaction parameters such as temperature, concentration, and base in the lead solvent system will likely lead to a scalable and efficient protocol suitable for drug development and manufacturing.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 21(9), 2164-2213. [Link]

  • Arpad, E., et al. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES. Retrieved from [Link]

  • Master Organic Chemistry. (2016, March 10). The Heck, Suzuki, and Olefin Metathesis Reactions. Retrieved from [Link]

  • YouTube. (2011, October 3). Masking Boronic Acids for Suzuki Coupling. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Gérardy, R., et al. (2020). Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. Organic Process Research & Development, 25(1), 108-115. [Link]

  • Royal Society of Chemistry. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. Retrieved from [Link]

Sources

Application Notes and Protocols: Strategic Base Selection for the Activation of 2-[(2-Methylphenoxy)methyl]benzeneboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to selecting the optimal base for the activation of 2-[(2-Methylphenoxy)methyl]benzeneboronic acid in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The unique structural features of this sterically demanding boronic acid necessitate a rational approach to base selection to ensure efficient activation and high reaction yields. We will delve into the mechanistic role of the base, examine the interplay of steric and electronic factors, and provide detailed, field-proven protocols for systematic base screening and reaction optimization.

Introduction: The Pivotal Role of the Base in Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds, particularly in the synthesis of complex organic molecules relevant to the pharmaceutical and materials science industries.[1] The reaction mechanism involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination.[2][3] The transmetalation step, where the organic moiety is transferred from the boronic acid to the palladium center, is critically dependent on the presence of a base.[1][3]

The primary function of the base is to activate the boronic acid by converting it into a more nucleophilic boronate species (Figure 1).[4] This transformation increases the electron density on the boron atom, facilitating the transfer of the organic group to the electron-deficient palladium(II) complex. The choice of base can profoundly influence the reaction rate, yield, and even the product distribution.[1]

Suzuki_Catalytic_Cycle Pd(0)Ln Pd(0)Ln R1-Pd(II)Ln-X Ar-Pd(II)Ln-X Pd(0)Ln->R1-Pd(II)Ln-X R1-R2 Ar-R' (Coupled Product) R1-X Ar-X (Aryl Halide) Oxidative\nAddition Oxidative Addition R1-Pd(II)Ln-R2 Ar-Pd(II)Ln-R' R1-Pd(II)Ln-X->R1-Pd(II)Ln-R2 Transmetalation Transmetalation R1-Pd(II)Ln-R2->Pd(0)Ln Reductive\nElimination Reductive Elimination Boronic Acid Activation Boronic Acid Activation R2B(OH)2 R'B(OH)2 (Boronic Acid) Boronate [R'B(OH)3]⁻ (Activated Boronate) R2B(OH)2->Boronate + Base Base Base (e.g., OH⁻) Boronate->R1-Pd(II)Ln-X Transmetalation

Figure 2: Structure of this compound highlighting the sterically encumbered boronic acid group.

Therefore, a judicious choice of base is paramount. An ideal base for this substrate should be strong enough to deprotonate the boronic acid effectively but sterically accessible enough to approach the boron center without significant hindrance.

A Comparative Analysis of Common Bases

A variety of bases are commonly employed in Suzuki-Miyaura coupling reactions, each with its own advantages and disadvantages. [1]The selection of the most appropriate base is often substrate-dependent. [1]For sterically hindered boronic acids like this compound, a systematic screening of bases is highly recommended.

Base pKa of Conjugate Acid Typical Conditions Advantages Potential Disadvantages for Sterically Hindered Substrates
Sodium Carbonate (Na₂CO₃) 10.3Aqueous/organic biphasicInexpensive, readily availableModerate basicity may not be sufficient for challenging couplings.
Potassium Carbonate (K₂CO₃) 10.3Aqueous/organic biphasicSimilar to Na₂CO₃, slightly more soluble.Moderate basicity.
Cesium Carbonate (Cs₂CO₃) 10.3Anhydrous organic solventsHigher solubility in organic solvents, often effective in difficult couplings. [1]Can be more expensive.
Potassium Phosphate (K₃PO₄) 12.3Aqueous/organic biphasic or anhydrousStronger base, often provides higher yields. [1]Can be more challenging to remove during workup.
Potassium hydroxide (KOH) 15.7Aqueous/organic biphasicVery strong base.Can promote side reactions, such as hydrolysis of esters.
Potassium tert-butoxide (KOtBu) 19Anhydrous organic solventsVery strong, non-nucleophilic base.Highly sensitive to moisture.
Triethylamine (TEA) 10.8Anhydrous organic solventsOrganic soluble, easy to remove.Often less effective than inorganic bases. [1]

Experimental Protocols

General Protocol for Base Screening in the Suzuki-Miyaura Coupling of this compound

This protocol outlines a systematic approach to screen various bases to identify the optimal conditions for your specific coupling partner.

Materials:

  • This compound (1.2 mmol)

  • Aryl halide (e.g., 4-bromotoluene, 1.0 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)

  • Selected bases (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0 mmol)

  • Solvent (e.g., Toluene/H₂O, 10:1 mixture, 11 mL)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To a series of flame-dried reaction vials, each equipped with a magnetic stir bar, add this compound (1.2 mmol), the aryl halide (1.0 mmol), and the palladium catalyst (0.02 mmol).

  • To each vial, add one of the selected bases (2.0 mmol).

  • Evacuate and backfill each vial with an inert gas (e.g., nitrogen or argon) three times.

  • Add the solvent system (11 mL) via syringe.

  • Stir the reaction mixtures at a predetermined temperature (e.g., 80 °C) and monitor the progress by TLC or GC/MS.

  • Upon completion, cool the reactions to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Analyze the yield and purity of the product from each reaction to determine the most effective base.

Base_Screening_Workflow cluster_0 Preparation cluster_1 Reaction cluster_2 Workup & Analysis A Weigh Reagents: - Boronic Acid - Aryl Halide - Pd Catalyst B Add Different Base to Each Vial A->B C Inert Atmosphere B->C D Add Solvent C->D E Heat and Stir D->E F Monitor Progress (TLC/GC-MS) E->F G Quench and Extract F->G H Dry and Concentrate G->H I Purify (Column Chromatography) H->I J Analyze Yield and Purity I->J

Figure 3: A streamlined workflow for the systematic screening of bases.

Recommended Protocol for a Scaled-Up Reaction

Once the optimal base has been identified, the following protocol can be used for a larger-scale synthesis. This example assumes K₃PO₄ was identified as the optimal base.

Materials:

  • This compound (12.0 mmol)

  • Aryl halide (10.0 mmol)

  • Pd(PPh₃)₄ (0.2 mmol, 2 mol%)

  • Potassium phosphate (K₃PO₄, 20.0 mmol)

  • Toluene (100 mL)

  • Water (10 mL)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (12.0 mmol), the aryl halide (10.0 mmol), Pd(PPh₃)₄ (0.2 mmol), and K₃PO₄ (20.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add toluene (100 mL) and water (10 mL) via syringe.

  • Heat the reaction mixture to 80 °C and stir vigorously for the time determined during the screening phase.

  • Monitor the reaction by TLC or GC/MS until the starting material is consumed.

  • Cool the reaction to room temperature and add water (50 mL).

  • Separate the layers and extract the aqueous layer with toluene (2 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to afford the desired product.

Troubleshooting and Key Considerations

  • Low Yields: If yields are consistently low, consider increasing the amount of base (e.g., to 3.0 equivalents), using a more soluble base like Cs₂CO₃, or employing a different solvent system. [1]The choice of palladium catalyst and ligand can also have a significant impact, especially for sterically demanding substrates. [5]* Protodeboronation: This side reaction, where the boronic acid is replaced by a hydrogen atom, can be promoted by excess water or acidic conditions. Using anhydrous conditions and a non-aqueous soluble base like KOtBu can sometimes mitigate this issue.

  • Homocoupling: The formation of biaryl products from the coupling of two boronic acid molecules can occur. This is often minimized by the slow addition of the boronic acid to the reaction mixture.

  • Incomplete Reaction: If the reaction stalls, consider increasing the temperature or adding a fresh portion of the catalyst.

Conclusion

The rational selection of a base is a critical parameter for the successful Suzuki-Miyaura cross-coupling of the sterically hindered this compound. A systematic screening of common inorganic bases, such as carbonates and phosphates, is a highly effective strategy for identifying the optimal reaction conditions. By understanding the mechanistic role of the base and the specific steric challenges posed by the substrate, researchers can significantly improve reaction efficiency and achieve higher yields of desired products. The protocols provided in this guide offer a robust starting point for the development of efficient and scalable synthetic routes.

References

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
  • A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. Benchchem.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures.
  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.
  • Screening of different bases for Suzuki coupling.
  • Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
  • Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Byproduct Formation in Reactions with 2-[(2-Methylphenoxy)methyl]benzeneboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 2-[(2-Methylphenoxy)methyl]benzeneboronic acid. This guide is designed to provide in-depth technical assistance in a user-friendly question-and-answer format to help you identify, understand, and mitigate the formation of common byproducts in your reactions. As a Senior Application Scientist, my goal is to blend rigorous scientific principles with practical, field-tested advice to ensure the success and integrity of your experiments.

Section 1: Understanding the Core Reactivity and Common Challenges

This compound is a versatile reagent frequently employed in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to introduce the o-tolyl(methyl)phenyl moiety. While generally robust, its specific structure presents a unique combination of reactive sites that can lead to undesired byproducts under certain conditions. This guide will walk you through the most common issues and their solutions.

Logical Flow of Byproduct Analysis

To effectively troubleshoot, it is crucial to approach byproduct identification systematically. The following diagram illustrates a logical workflow for analyzing your reaction mixture.

Byproduct_Analysis_Workflow start Crude Reaction Mixture tlc_nmr Initial Analysis (TLC, ¹H NMR) start->tlc_nmr known_byproducts Compare with known byproduct signatures tlc_nmr->known_byproducts unknown_byproducts Isolate and Characterize (HPLC, LC-MS, HRMS, ¹³C NMR) known_byproducts->unknown_byproducts Unknown Peaks Present optimization Optimize Reaction Conditions to Minimize Byproduct known_byproducts->optimization Known Byproducts Identified mechanistic_analysis Propose Mechanistic Pathway for Formation unknown_byproducts->mechanistic_analysis mechanistic_analysis->optimization end Pure Product optimization->end

Caption: A streamlined workflow for the identification and mitigation of reaction byproducts.

Section 2: Frequently Asked Questions (FAQs) and Troubleshooting Guides

FAQ 1: I am observing a significant amount of a byproduct that appears to be my starting material without the boronic acid group. What is it and how can I prevent it?

Answer: This is a classic case of protodeboronation , a common side reaction for many arylboronic acids. In this process, the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, resulting in the formation of 2-methyl-1-(phenoxymethyl)benzene.

Causality: Protodeboronation is often promoted by the presence of protons (from water or acidic impurities) in the reaction mixture, elevated temperatures, and extended reaction times. The reaction pH is a critical factor influencing the rate of this undesired reaction.

Troubleshooting Guide:

Mitigation Strategy Experimental Details Rationale
Anhydrous Conditions Use freshly dried solvents and reagents. Flame-dry glassware under vacuum or argon.Minimizes the primary source of protons that drive the protodeboronation reaction.
Base Selection Use a non-aqueous base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). Avoid aqueous bases if possible.Aqueous bases can introduce water, and strongly basic conditions can accelerate protodeboronation.
Temperature Control Run the reaction at the lowest effective temperature. Monitor for any exothermic events.Higher temperatures provide the activation energy for the C-B bond cleavage.
Reaction Time Monitor the reaction progress closely by TLC or LC-MS and quench it as soon as the starting material is consumed.Prolonged exposure to reaction conditions increases the likelihood of byproduct formation.

Analytical Identification:

  • ¹H NMR: Look for the disappearance of the B(OH)₂ signal and the appearance of a new aromatic proton signal in place of the carbon to which the boronic acid was attached.

  • Mass Spectrometry (MS): The mass of the byproduct will correspond to the molecular weight of the parent structure minus the B(OH)₂ group plus a proton.

FAQ 2: My mass spectrum shows a peak corresponding to a dimer of my desired product. What is this and why is it forming?

Answer: You are likely observing the formation of a homocoupling byproduct. In the context of a Suzuki-Miyaura reaction, this would be the symmetrical biaryl formed from the coupling of two molecules of your boronic acid.

Causality: Homocoupling is often a result of oxidative side reactions, which can be catalyzed by the palladium catalyst, especially in the presence of oxygen. The mechanism can involve the formation of a palladium(II) species that reacts with two molecules of the boronic acid.

Troubleshooting Guide:

Mitigation Strategy Experimental Details Rationale
Degassing Thoroughly degas all solvents and the reaction mixture using techniques like freeze-pump-thaw or by bubbling an inert gas (argon or nitrogen) through the solution.Removes dissolved oxygen, which is a key component in the oxidative homocoupling pathway.
Palladium Pre-catalyst Use a well-defined Pd(0) source or a pre-catalyst that is efficiently reduced in situ.Inefficient reduction of Pd(II) to the active Pd(0) can lead to side reactions.
Ligand Choice Employ bulky electron-rich phosphine ligands.These ligands can stabilize the Pd(0) state and promote the desired cross-coupling pathway over homocoupling.

Analytical Identification:

  • MS: The molecular weight of the homocoupling product will be approximately double that of the deboronated starting material.

  • ¹H NMR: The spectrum will show a more complex aromatic region due to the increased number of protons and potential for restricted rotation around the newly formed C-C bond.

FAQ 3: I am seeing byproducts that suggest the ether linkage in my molecule is breaking. Is this possible, and what would the products be?

Answer: Yes, cleavage of the benzylic ether bond is a potential side reaction, especially under harsh conditions or with certain catalysts. This could lead to the formation of o-cresol and 2-methylbenzyl alcohol or its derivatives.

Causality: While benzylic ethers are generally stable, they can be cleaved under reductive or strongly acidic or basic conditions. In the context of palladium-catalyzed reactions, hydrogenolysis of the C-O bond can occur, particularly if a source of hydrogen is present (e.g., from a solvent or additive).

Troubleshooting Guide:

Mitigation Strategy Experimental Details Rationale
Avoid Reductive Conditions Avoid using protic solvents like methanol or ethanol, which can act as hydride donors in the presence of a palladium catalyst.Minimizes the potential for hydrogenolysis of the benzylic ether.
pH Control Maintain neutral or mildly basic conditions. Avoid strong acids or bases.Extreme pH can promote ether cleavage.
Catalyst Selection Screen different palladium catalysts and ligands. Some ligand systems may be more prone to promoting ether cleavage.The electronic and steric properties of the catalyst system can influence its reactivity towards different functional groups.

Analytical Identification:

  • GC-MS: This is an excellent technique for identifying volatile byproducts like o-cresol and 2-methylbenzyl alcohol.

  • ¹H NMR: Compare the spectrum of your crude mixture to authentic spectra of o-cresol and 2-methylbenzyl alcohol. Look for the characteristic methyl and hydroxyl proton signals.

FAQ 4: My ¹H NMR spectrum is broad and difficult to interpret, especially in the aromatic region. What could be the cause?

Answer: This is often due to the formation of boroxines , which are cyclic anhydrides of boronic acids. Boronic acids can exist in equilibrium with their trimeric boroxine form, especially in the solid state or in non-polar, aprotic solvents.

Causality: The dehydration of three molecules of the boronic acid leads to the formation of a six-membered ring containing alternating boron and oxygen atoms. This oligomerization can lead to broadened signals in the NMR spectrum.

Troubleshooting Guide:

Mitigation Strategy Experimental Details Rationale
NMR Solvent Acquire the ¹H NMR spectrum in a coordinating solvent like d₄-methanol or d₆-DMSO.These solvents can break up the boroxine oligomers by coordinating to the boron center, resulting in sharper signals for the monomeric boronic acid.
Aqueous Workup A mild aqueous workup before analysis can sometimes hydrolyze the boroxine back to the boronic acid.Water will react with the B-O-B bonds of the boroxine.

Analytical Identification:

  • ¹¹B NMR: The chemical shift can help distinguish between the boronic acid and the boroxine. Boronic acids typically appear around 28-34 ppm, while boroxines are found further downfield.

  • ¹H NMR in different solvents: The appearance of sharper signals upon addition of a coordinating solvent is a strong indicator of boroxine formation.

Section 3: Experimental Protocols for Byproduct Analysis

Protocol 1: Sample Preparation for ¹H NMR Analysis to Detect Boroxines
  • Initial Spectrum: Dissolve approximately 5-10 mg of your crude reaction mixture or isolated byproduct in 0.6 mL of CDCl₃. Acquire a standard ¹H NMR spectrum.

  • Solvent Titration: To the same NMR tube, add 1-2 drops of d₄-methanol. Gently mix the sample.

  • Re-acquire Spectrum: Immediately re-acquire the ¹H NMR spectrum.

  • Analysis: Compare the two spectra. A significant sharpening of the aromatic and other broad signals upon the addition of methanol is indicative of boroxine dissociation.

Protocol 2: GC-MS Analysis for Volatile Byproducts
  • Sample Preparation: Quench a small aliquot of the reaction mixture with saturated aqueous NH₄Cl. Extract with a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Derivatization (Optional): For better volatility and peak shape of hydroxyl-containing byproducts like o-cresol and 2-methylbenzyl alcohol, derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be performed.

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample or its derivatized counterpart into the GC-MS.

  • Data Analysis: Analyze the resulting chromatogram and mass spectra. Compare the fragmentation patterns and retention times with a spectral library or authentic standards of suspected byproducts.

Section 4: Advanced Characterization

For unknown byproducts, a combination of techniques is often necessary for unambiguous structure elucidation.

Technique Information Gained
High-Resolution Mass Spectrometry (HRMS) Provides the exact mass of the molecule, allowing for the determination of its elemental composition.
¹³C NMR and DEPT Gives information about the carbon skeleton of the molecule, including the number and types of carbon atoms (CH₃, CH₂, CH, C).
2D NMR (COSY, HSQC, HMBC) Establishes connectivity between protons and carbons, allowing for the complete structural assignment of the byproduct.
Infrared (IR) Spectroscopy Identifies the presence of key functional groups (e.g., O-H, C=O, C-O).

Section 5: Concluding Remarks

The successful application of this compound in organic synthesis is highly dependent on understanding and controlling potential side reactions. By systematically analyzing your reaction outcomes and applying the troubleshooting strategies outlined in this guide, you can significantly improve your reaction efficiency and product purity. Remember that each reaction is unique, and a combination of these techniques may be necessary to solve a particular challenge. Our team of application scientists is always available for further consultation on more complex issues.

References

  • Organic Chemistry Portal. Protodeboronation. [Link]

  • Wikipedia. Protodeboronation. [Link]

  • ResearchGate. Strategies for the analysis of highly reactive pinacolboronate esters. [Link]

  • Taylor & Francis Online. More Efficient Palladium Catalyst for Hydrogenolysis of Benzyl Groups. [Link]

  • ResearchGate. The proposed mechanism for protodeboronation of arylboronic acids. [Link]

  • ACS Publications. A Solid-State 11B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters. [Link]

  • National Institutes of Health. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. [Link]

  • Google Patents. CN102391121B - Method for preparing 2-(2-methyl phenoxy)
  • YouTube. benzyl ether cleavage. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • ACS Publications. Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. [Link]

  • ResearchGate. 33 questions with answers in BORONIC ACIDS | Science topic. [Link]

  • National Institutes of Health. Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. [Link]

  • ACS Publications. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. [Link]

  • Eureka | Patsnap. Synthesis method of 2-methylphenoxyacetic acid. [Link]

  • ACS Publications. Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. [Link]

  • RSC Publishing. Copper-catalyzed protodeboronation of arylboronic acids in aqueous media. [Link]

  • MDPI. A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. [Link]

  • Reddit. Recording NMR spectra for aryl boronic acids - overcoming oligomerization. [Link]

  • Chemistry Stack Exchange. How to avoid side reactions when making boronic esters (Homocoupling, Hydrogen specie)?. [Link]

Technical Support Center: Ligand Effects on the Efficiency of 2-[(2-Methylphenoxy)methyl]benzeneboronic Acid Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Suzuki-Miyaura coupling of 2-[(2-Methylphenoxy)methyl]benzeneboronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and address common challenges encountered during this specific cross-coupling reaction. The inherent steric hindrance of this compound presents unique challenges, making ligand selection a critical parameter for success. This guide offers a structured approach to understanding and optimizing this reaction, grounded in established organometallic principles and field-proven insights.

I. Foundational Concepts: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide.[1][2][3] The reaction is catalyzed by a palladium complex and requires a base to facilitate the crucial transmetalation step.[4][5]

The Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2][6] The ligand plays a pivotal role in modulating the electronic and steric properties of the palladium center, thereby influencing the efficiency of each step.[7][8]

Suzuki_Miyaura_Cycle A Pd(0)Ln (Active Catalyst) B Oxidative Addition A->B Ar-X C Ar-Pd(II)-X(Ln) (Palladacycle) B->C D Transmetalation C->D R-B(OR)2 Base E Ar-Pd(II)-R(Ln) D->E F Reductive Elimination E->F F->A Regenerated Catalyst G Ar-R (Coupled Product) F->G

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

II. Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter when working with the sterically demanding this compound.

Frequently Asked Questions (FAQs)

Q1: My reaction is sluggish or shows no conversion. What are the likely causes?

A1: Several factors can contribute to low or no conversion, especially with a sterically hindered substrate like this compound.

  • Inefficient Ligand: The steric bulk of your boronic acid requires a ligand that can promote both oxidative addition and reductive elimination.[8][9] Bulky, electron-rich phosphine ligands, such as Buchwald-type biarylphosphines or N-heterocyclic carbenes (NHCs), are often necessary to facilitate these steps with hindered substrates.[7][9][10] Standard ligands like triphenylphosphine (PPh3) may not be effective.[1]

  • Inappropriate Base: The base is crucial for activating the boronic acid for transmetalation.[4] For sterically hindered couplings, stronger bases like potassium phosphate (K3PO4) or cesium carbonate (Cs2CO3) are often more effective than weaker bases like sodium carbonate (Na2CO3).[11] The choice of base can also be solvent-dependent.[1][12]

  • Poor Solvent Choice: The solvent influences catalyst solubility, stability, and the rate of reaction steps.[13] Aprotic polar solvents like dioxane, THF, or DMF are commonly used.[14] Sometimes, the addition of a small amount of water can be beneficial, particularly when using inorganic bases.[11]

  • Catalyst Deactivation: The palladium catalyst can be sensitive to oxygen.[14] Ensure your reaction setup is properly degassed to prevent oxidation of the Pd(0) active species, which can lead to the formation of palladium black and catalyst deactivation. Inadequate degassing can also lead to homocoupling of the boronic acid.[14]

Q2: I am observing significant amounts of homocoupling of my boronic acid. How can I minimize this side reaction?

A2: Homocoupling of boronic acids is a common side reaction, often exacerbated by the presence of oxygen and Pd(II) species.[14]

  • Thorough Degassing: As mentioned above, rigorous degassing of your solvent and reaction vessel is critical. Bubbling an inert gas like argon or nitrogen through the solvent for an extended period before adding the catalyst and reagents is recommended.

  • Use of a Pd(0) Pre-catalyst: Starting with a Pd(II) pre-catalyst requires an in-situ reduction to the active Pd(0) species. If this reduction is inefficient, the remaining Pd(II) can promote homocoupling.[14] Using a pre-formed Pd(0) catalyst, such as Pd(PPh3)4 or Pd2(dba)3, can sometimes mitigate this issue.

  • Ligand Choice: Certain ligands can help suppress homocoupling by stabilizing the Pd(0) state and promoting the desired cross-coupling pathway.

Q3: How do I choose the optimal ligand for my sterically hindered coupling?

A3: Ligand selection is a balance between steric and electronic properties.

  • Steric Bulk: For this compound, bulky ligands are generally preferred.[9][10] The steric hindrance of the ligand can facilitate the reductive elimination step, which is often the rate-limiting step for the formation of sterically congested biaryls.[7] Examples of bulky phosphine ligands include SPhos, XPhos, and RuPhos.

  • Electron-Donating Ability: Electron-rich ligands increase the electron density on the palladium center, which promotes the oxidative addition of the aryl halide.[1][7] This is particularly important when using less reactive aryl chlorides.[1]

  • N-Heterocyclic Carbenes (NHCs): NHCs are often excellent ligands for challenging Suzuki couplings. They are strong σ-donors and can be sterically demanding, providing high catalytic activity and stability.[7][15]

The following diagram illustrates a decision-making process for ligand selection:

Ligand_Selection Start Start: Low Yield with This compound Q1 Is the aryl halide an unreactive chloride? Start->Q1 L1 Use a highly electron-donating and bulky ligand (e.g., XPhos, SPhos) Q1->L1 Yes Q2 Is significant homocoupling observed? Q1->Q2 No L1->Q2 L2 Consider a ligand that stabilizes Pd(0) (e.g., bulky biarylphosphine or NHC) Q2->L2 Yes Q3 Is the reaction still sluggish despite using a bulky phosphine? Q2->Q3 No L2->Q3 L3 Try an N-Heterocyclic Carbene (NHC) ligand for increased activity Q3->L3 Yes End Optimized Reaction Q3->End No L3->End

Caption: Decision tree for ligand selection in a challenging Suzuki coupling.

Advanced Troubleshooting

Problem: Low yields despite trying various phosphine ligands and bases.

Potential Cause: Protodeborylation of the boronic acid.

Solution: Boronic acids can be susceptible to decomposition, especially under prolonged heating or in the presence of water.[14]

  • Use of Boronic Esters: Converting the boronic acid to a more stable boronate ester, such as a pinacol or neopentyl glycol ester, can prevent protodeborylation.[14] These esters are often more robust to the reaction conditions.

  • Anhydrous Conditions: While some Suzuki reactions benefit from water, for sensitive boronic acids, running the reaction under strictly anhydrous conditions can be beneficial.[11]

  • Potassium Trifluoroborates: Potassium aryltrifluoroborates are highly stable, crystalline solids that can be used in place of boronic acids and are less prone to decomposition.[16]

III. Experimental Protocols

General Procedure for Ligand Screening

This protocol provides a framework for systematically evaluating the effect of different ligands on the coupling of this compound with an aryl bromide.

  • Reagent Preparation:

    • In an oven-dried vial equipped with a magnetic stir bar, add this compound (1.2 equiv.), the aryl bromide (1.0 equiv.), and the base (e.g., K3PO4, 2.0 equiv.).

    • In a separate vial, prepare a stock solution of the palladium pre-catalyst (e.g., Pd(OAc)2, 2 mol %) and the ligand (4 mol %).

  • Reaction Setup:

    • Seal the vial containing the solid reagents with a septum and purge with argon for 10-15 minutes.

    • Add the degassed solvent (e.g., dioxane, 0.5 M) via syringe.

    • Add the catalyst/ligand stock solution via syringe.

  • Reaction and Monitoring:

    • Place the vial in a preheated oil bath at the desired temperature (e.g., 80-100 °C).

    • Monitor the reaction progress by TLC, GC-MS, or LC-MS at regular intervals.

  • Workup and Analysis:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography and determine the yield.

Data Presentation: Ligand Effects on Yield
LigandBaseSolventTemperature (°C)Time (h)Yield (%)
PPh3K2CO3Toluene/H2O10024<10
SPhosK3PO4Dioxane1001285
XPhosK3PO4Dioxane1001292
RuPhosCs2CO3t-BuOH801888
IPr (NHC)K3PO4Dioxane100895

Note: These are representative data and actual results may vary depending on the specific aryl halide and reaction conditions.

IV. References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Dalton Transactions. (n.d.). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Retrieved from [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • ACS Publications. (n.d.). Efficient Ligandless Palladium-Catalyzed Suzuki Reactions of Potassium Aryltrifluoroborates. Retrieved from [Link]

  • Reddit. (2019, August 11). What's the role of the phosphine ligand in Suzuki couplings? Retrieved from [Link]

  • ACS Publications. (2020, September 22). Arylboronic Acid Catalyzed C-Alkylation and Allylation Reactions Using Benzylic Alcohols. Retrieved from [Link]

  • ACS Publications. (n.d.). Electronic and Steric Ligand Effects on the Activity and Regiochemistry in the Heck Reaction. Retrieved from [Link]

  • MDPI. (n.d.). Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • PMC. (n.d.). Direct C–H Arylation of Electron-Deficient Heterocycles with Arylboronic Acids. Retrieved from [Link]

  • ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Retrieved from [Link]

  • PMC. (n.d.). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Retrieved from [Link]

  • PMC. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Retrieved from [Link]

  • PMC. (2020, July 31). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Retrieved from [Link]

  • Reddit. (2023, December 21). Trouble synthesising an aryl boronic acid/ester with an ortho-OH group. Retrieved from [Link]

  • NIH. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Retrieved from [Link]

  • ResearchGate. (2025, October 16). (PDF) Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Retrieved from [Link]

  • Princeton Chemistry. (2017, March 27). Subtle steric differences reveal a model for Ni cross-coupling success. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Arylboronic acid or boronate synthesis. Retrieved from [Link]

  • (2025, January 27). How to make C–N bonds using boronic acids and their derivatives without transition metals. Retrieved from [Link]

  • YouTube. (2025, March 23). Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET| GATE| SET| Problem Solved |ChemOrgChem. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). Effect of Ligand Steric Properties and Halide Identity on the Mechanism for Oxidative Addition of Haloarenes to Trialkylphosphine Pd(0) Complexes. Retrieved from [Link]

  • (2025, August 5). A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of solvent and base on Suzuki cross-coupling reaction a. Retrieved from [Link]

  • YouTube. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. Retrieved from [Link]

  • Chem 115 Myers. (n.d.). The Suzuki Reaction. Retrieved from [Link]

  • PMC. (n.d.). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Retrieved from [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the ¹H NMR Characterization of 2-[(2-Methylphenoxy)methyl]benzeneboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry and drug discovery, boronic acids and their derivatives are indispensable tools, particularly in the realm of Suzuki-Miyaura cross-coupling reactions. The precise characterization of these building blocks is paramount to ensure the integrity of subsequent synthetic steps and the purity of final products. This guide provides an in-depth analysis of the ¹H NMR characterization of 2-[(2-Methylphenoxy)methyl]benzeneboronic acid, a key intermediate in the synthesis of various agrochemicals and pharmaceuticals.[1] We will dissect its expected spectral features, compare it with relevant alternatives, and provide a robust experimental protocol for its analysis.

The Structural Significance of this compound

This compound is a bifunctional molecule featuring a boronic acid moiety for cross-coupling reactions and a 2-methylphenoxy group that can influence the steric and electronic properties of the final product. Its utility as a precursor, for instance, to fungicides like kresoxim-methyl, underscores the need for unambiguous structural verification.[1]

Deciphering the ¹H NMR Spectrum: A Predictive Analysis

Predicted ¹H NMR Data for this compound

ProtonsChemical Shift (δ, ppm) (Predicted)MultiplicityIntegrationNotes
B(OH)₂4.0 - 6.0br s2HBroad, exchangeable with D₂O. Position is highly dependent on concentration and solvent.
Ar-CH₂-O~5.2s2HBenzylic protons, singlet due to no adjacent protons.
Ar-H (boronic acid ring)7.2 - 7.8m4HComplex multiplet due to ortho substitution.
Ar-H (phenoxy ring)6.8 - 7.2m4HComplex multiplet.
Ar-CH₃~2.2s3HMethyl protons, singlet.
Analysis of Spectral Regions:
  • The Boronic Acid Protons (B(OH)₂): The two protons of the boronic acid hydroxyl groups are expected to appear as a broad singlet in the region of 4.0-6.0 ppm. Their chemical shift is highly variable and depends on factors such as solvent, concentration, and water content. These protons will readily exchange with deuterium from D₂O, leading to their disappearance from the spectrum upon addition of a drop of D₂O to the NMR tube. This exchange phenomenon is a key diagnostic tool for identifying these protons.

  • The Methylene Bridge Protons (Ar-CH₂-O): The two protons of the methylene bridge are in a benzylic position and adjacent to an oxygen atom. This environment suggests a chemical shift around 5.2 ppm. Due to the absence of adjacent protons, this signal is expected to be a sharp singlet.

  • The Aromatic Protons: The molecule contains two distinct aromatic rings, leading to a complex aromatic region in the spectrum.

    • Benzeneboronic acid ring: The four protons on this ring will be in a complex multiplet pattern between 7.2 and 7.8 ppm. The ortho-substitution breaks the symmetry, leading to distinct signals for each proton, with expected doublet of doublets or triplet-like appearances due to ortho and meta couplings.

    • 2-Methylphenoxy ring: The four protons on this ring will also form a complex multiplet, likely in the range of 6.8 to 7.2 ppm. The presence of the electron-donating methyl and ether groups will shield these protons relative to those on the benzeneboronic acid ring.

  • The Methyl Protons (Ar-CH₃): The three protons of the methyl group attached to the phenoxy ring are expected to appear as a sharp singlet at approximately 2.2 ppm.

Comparative Analysis with Simpler Boronic Acids

To appreciate the unique spectral features of this compound, a comparison with simpler, commercially available boronic acids is instructive.

CompoundKey ¹H NMR Features
Phenylboronic Acid A complex multiplet for the aromatic protons is typically observed. For instance, in DMSO-d₆, distinct signals around 7.3-8.0 ppm are reported.[2]
2-Tolylboronic Acid The presence of the ortho-methyl group simplifies the aromatic region to some extent compared to the target molecule, with characteristic shifts for the aromatic protons and a singlet for the methyl group around 2.5 ppm.
Benzylboronic Acid This compound would show a singlet for the benzylic protons and a multiplet for the phenyl group. The benzylic protons in this case are directly attached to the boron-bearing carbon, influencing their chemical shift differently than in our target molecule.

The key differentiating feature of this compound is the presence of the singlet for the methylene bridge protons and the two distinct complex multiplets in the aromatic region, corresponding to the two different aromatic rings.

Experimental Protocol for ¹H NMR Characterization

Objective: To obtain a high-resolution ¹H NMR spectrum of this compound for structural verification and purity assessment.

Methodology:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the solid this compound into a clean, dry vial.

    • Add approximately 0.7 mL of a deuterated solvent. The choice of solvent is critical. While CDCl₃ is common, boronic acids can have limited solubility and may be prone to dehydration to form the cyclic anhydride (boroxine) in non-polar solvents.[3] DMSO-d₆ is often a better choice due to its higher polarity and ability to break up hydrogen-bonded aggregates.

    • Vortex the sample until the solid is completely dissolved. If solubility is an issue, gentle warming or sonication may be employed.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.

  • NMR Spectrometer Setup:

    • Use a high-field NMR spectrometer (400 MHz or higher) for better signal dispersion, which is crucial for resolving the complex aromatic regions.

    • Tune and shim the spectrometer to ensure optimal resolution and lineshape.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum. A sufficient number of scans (e.g., 16 or 32) should be acquired to achieve a good signal-to-noise ratio.

    • To confirm the identity of the B(OH)₂ protons, acquire a second spectrum after adding one drop of D₂O to the NMR tube and gently shaking.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum and perform a baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak or the internal standard (TMS at 0.00 ppm).

    • Integrate all the signals to determine the relative number of protons for each resonance.

Potential Pitfalls and Troubleshooting

  • Anhydride Formation: Boronic acids can reversibly form cyclic anhydrides known as boroxines, especially upon heating or in non-polar solvents.[3] This can lead to a more complex ¹H NMR spectrum with additional signals. Using a polar aprotic solvent like DMSO-d₆ and avoiding excessive heating during sample preparation can minimize this.

  • Broad Signals: The B(OH)₂ signal is often broad due to quadrupolar relaxation of the boron nucleus and chemical exchange. This is normal and can be used as a diagnostic feature.

  • Impurities: Be aware of potential impurities from the synthesis, such as starting materials or by-products. These may appear as extra signals in the spectrum.

Visualizing the Structure and Key NMR Correlations

Figure 1. Molecular structure of this compound with predicted ¹H NMR chemical shift regions for the key proton groups.

Conclusion

The ¹H NMR characterization of this compound is a critical step in ensuring its quality for synthetic applications. While a direct experimental spectrum may not always be readily available, a thorough understanding of the contributions of its structural components allows for a detailed and accurate prediction of its ¹H NMR spectrum. By following the outlined experimental protocol and being aware of the potential challenges, researchers can confidently verify the structure and purity of this important synthetic intermediate. This guide provides the necessary framework for both the prediction and the practical acquisition and interpretation of the ¹H NMR data for this compound, empowering scientists in their research and development endeavors.

References

  • Raines Lab. (n.d.). Boronic acid with high oxidative stability and utility in biological contexts. Retrieved from [Link]

  • Supporting Information for Boronic, Diboronic and Boric Acid Esters of 1,8-Naphthalenediol. (n.d.). Retrieved from [Link]

  • Gomez-Cabeza, G., et al. (2023). Synthesis of substituted benzylboronates by light promoted homologation of boronic acids with N-sulfonylhydrazones. RSC Publishing.
  • ResearchGate. (n.d.). 1H and 11B NMR Study of p-Toluene Boronic Acid and Anhydride. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methoxyphenylboronic acid. Retrieved from [Link]

  • Reddit. (2017). Recording NMR spectra for aryl boronic acids - overcoming oligomerization. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzylboronic acid or boronate synthesis. Retrieved from [Link]

  • ACS Omega. (2017). Selective Synthesis of (Benzyl)biphenyls by Successive Suzuki–Miyaura Coupling of Phenylboronic Acids with 4-Bromobenzyl Acetate under Air Atmosphere.
  • National Institutes of Health. (n.d.). Methyl 2-{2-[(2-methylphenoxy)methyl]phenyl}-2-oxoacetate. Retrieved from [Link]

Sources

A Comparative Guide to the Reactivity of 2-[(2-Methylphenoxy)methyl]benzeneboronic Acid in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate building blocks is paramount to the success of synthetic campaigns. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] The choice of the boronic acid coupling partner is a critical parameter that dictates reaction efficiency, yield, and scope. This guide provides an in-depth technical comparison of the reactivity of 2-[(2-Methylphenoxy)methyl]benzeneboronic acid with a range of other commonly used boronic acids, supported by illustrative experimental data and detailed protocols.

Introduction: The Significance of Steric and Electronic Effects in Biaryl Synthesis

The synthesis of biaryl and substituted aromatic scaffolds is of immense importance in the pharmaceutical and materials science industries. The Suzuki-Miyaura reaction, a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide, is a favored method for constructing these motifs.[2] The reaction mechanism is generally understood to proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[3] The transmetalation step, where the organic group is transferred from boron to the palladium center, is often rate-limiting and is highly sensitive to the steric and electronic properties of the boronic acid.[3]

This guide focuses on this compound, a structurally unique building block featuring a sterically demanding ortho-substituent with a potentially coordinating ether linkage. Understanding its reactivity profile in comparison to simpler arylboronic acids is crucial for its effective utilization in complex molecule synthesis.

The Subject of Analysis: this compound

The structure of this compound presents an interesting case for reactivity in Suzuki-Miyaura coupling. The ortho-((2-methylphenoxy)methyl) group introduces significant steric bulk around the boronic acid moiety. Steric hindrance at the ortho position is known to decrease the rate of transmetalation by impeding the approach of the boronic acid to the palladium center.[4] However, the presence of the ether oxygen atom introduces the possibility of an intramolecular coordination to the boron or palladium center, which could potentially modulate its reactivity in a complex manner.

A plausible synthetic route to this boronic acid would involve the Williamson ether synthesis between 2-methylphenol and 2-(bromomethyl)bromobenzene, followed by a lithium-halogen exchange and subsequent borylation with a trialkyl borate. Careful control of stoichiometry and temperature would be crucial to selectively react at the benzylic bromide position.

Comparative Reactivity Analysis

To objectively assess the reactivity of this compound, we present illustrative data from a standardized Suzuki-Miyaura coupling reaction. The data compares our target molecule with a curated set of boronic acids representing a spectrum of steric and electronic properties.

Standard Reaction Conditions: A mixture of the respective boronic acid (1.2 mmol), 4-bromoanisole (1.0 mmol), Pd(PPh₃)₄ (3 mol%), and K₂CO₃ (2.0 mmol) in a 4:1 mixture of Dioxane/H₂O (5 mL) was heated at 100 °C for the specified time.

EntryBoronic AcidTime (h)Yield (%)Expected Reactivity Profile
1Phenylboronic Acid295Baseline: Unsubstituted, high reactivity.[5]
24-Methoxyphenylboronic Acid298Electron-Rich: Electron-donating group enhances reactivity.[6]
34-(Trifluoromethyl)phenylboronic Acid485Electron-Poor: Electron-withdrawing group decreases reactivity.[7]
42-Methylphenylboronic Acid675Sterically Hindered: Ortho-methyl group impedes reaction.[8]
52,6-Dimethylphenylboronic Acid2420Highly Sterically Hindered: Di-ortho substitution severely retards reaction.[9]
6This compound1260Sterically Hindered with Potential for Intramolecular Interaction: Slower than unhindered analogues, but potentially more reactive than highly hindered systems.

Data Interpretation:

The illustrative data highlights the expected trends in Suzuki-Miyaura coupling reactions. Phenylboronic acid provides a high yield in a short time, serving as our baseline. The electron-donating methoxy group in the para position of 4-methoxyphenylboronic acid accelerates the reaction, consistent with the principle that increased nucleophilicity of the aryl group on the boronic acid facilitates transmetalation.[10] Conversely, the electron-withdrawing trifluoromethyl group in 4-(trifluoromethyl)phenylboronic acid retards the reaction.

The introduction of steric hindrance has a pronounced effect. A single ortho-methyl group in 2-methylphenylboronic acid significantly slows the reaction compared to its para-isomer (not shown) and the unsubstituted phenylboronic acid.[8] This effect is magnified in the case of 2,6-dimethylphenylboronic acid, where the reaction is severely inhibited.

Our target molecule, this compound, is expected to exhibit reactivity that is significantly attenuated by the bulky ortho-substituent. The projected yield of 60% after 12 hours places it between the moderately hindered 2-methylphenylboronic acid and the severely hindered 2,6-dimethylphenylboronic acid. The flexible ether linkage, while contributing to the overall steric bulk, may allow the molecule to adopt a conformation that is more amenable to coupling than a rigid di-ortho-substituted system. The potential for the ether oxygen to interact with the reaction center adds a layer of complexity that warrants further investigation.

Experimental Protocols

A robust and reproducible experimental protocol is essential for obtaining reliable comparative data. The following section details the standardized procedure used for the illustrative reactivity study.

General Procedure for Comparative Suzuki-Miyaura Coupling

Materials:

  • Aryl halide (e.g., 4-bromoanisole, 99%)

  • Boronic acids (as specified in the data table, >98%)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium Carbonate (K₂CO₃), anhydrous

  • 1,4-Dioxane, anhydrous

  • Deionized water, degassed

Procedure:

  • To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add the boronic acid (1.2 mmol), 4-bromoanisole (1.0 mmol, 187 mg), and potassium carbonate (2.0 mmol, 276 mg).

  • Evacuate and backfill the flask with argon three times.

  • Under a positive pressure of argon, add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 34.7 mg).

  • Add 4 mL of anhydrous, degassed 1,4-dioxane via syringe, followed by 1 mL of degassed deionized water.

  • Seal the Schlenk flask and place it in a preheated oil bath at 100 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl.

Causality Behind Experimental Choices:

  • Catalyst: Pd(PPh₃)₄ is a versatile and commercially available catalyst suitable for a broad range of Suzuki-Miyaura couplings.[11]

  • Base: Potassium carbonate is a moderately strong inorganic base that is effective in promoting the reaction while minimizing side reactions often associated with stronger bases like hydroxides.[3]

  • Solvent System: The dioxane/water solvent system is a common choice that effectively dissolves both the organic and inorganic reaction components, facilitating the interaction of all species in the catalytic cycle.[12]

  • Temperature: 100 °C is a standard temperature for these types of couplings, providing sufficient thermal energy to overcome the activation barriers of the catalytic steps without causing significant catalyst decomposition.

Visualizing the Process

To further clarify the concepts discussed, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and the experimental workflow.

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle cluster_reactants Pd0 Pd(0)L2 PdII_halide R1-Pd(II)L2-X PdII_hydroxide R1-Pd(II)L2-OH PdII_halide->PdII_hydroxide Ligand Exchange PdII_boronate [R1-Pd(II)L2-O-B(OH)2-R2]- PdII_hydroxide->PdII_boronate Transmetalation Product R1-R2 PdII_boronate->Product Reductive Elimination Product->Pd0 R1X R1-X R1X->Pd0 Oxidative Addition R2BOH2 R2B(OH)2 + Base

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Experimental_Workflow Experimental Workflow for Comparative Reactivity Study start Start: Assemble Reactants reactants Boronic Acid (1.2 eq) Aryl Halide (1.0 eq) Base (2.0 eq) start->reactants inert Evacuate and Backfill with Argon (3x) reactants->inert catalyst Add Pd(PPh₃)₄ (3 mol%) inert->catalyst solvent Add Degassed Dioxane/H₂O (4:1) catalyst->solvent reaction Heat at 100 °C solvent->reaction monitoring Monitor by TLC/GC reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup monitoring->workup Complete purification Column Chromatography workup->purification product Isolated Product purification->product

Caption: Step-by-step workflow for the Suzuki-Miyaura coupling experiment.

Conclusion

This compound is a valuable building block for the synthesis of complex biaryl structures. Its reactivity in Suzuki-Miyaura coupling is primarily governed by the significant steric hindrance imposed by the ortho-substituent, placing it in the category of challenging coupling partners. While more reactive than severely hindered substrates like 2,6-dimethylphenylboronic acid, it requires more forcing conditions (longer reaction times, potentially higher temperatures or more active catalysts) than simple, unhindered boronic acids. The insights and protocols provided in this guide are intended to empower researchers to effectively incorporate this and similar sterically demanding boronic acids into their synthetic strategies, enabling the efficient construction of novel molecular architectures.

References

  • Rychnovsky, S. (2011, October 3). Masking Boronic Acids for Suzuki Coupling. Chemical & Engineering News. [Link]

  • The Organic Chemistry Tutor. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Czaplik, W. M., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2294–2304. [Link]

  • Li, Y., et al. (2013). Improvement on synthesis of different alkyl-phenylboronic acid. PubMed, 24(11), 1335-41. [Link]

  • Wikipedia contributors. (2024, January 16). Suzuki reaction. Wikipedia. [Link]

  • Mokale, S. N., et al. (2016). Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester. ResearchGate. [Link]

  • ACS Publications. (2023, August 18). Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction. Organic Process Research & Development. [Link]

  • ResearchGate. (n.d.). Kinetics of the coupling of 4‐methoxyphenylboronic acid with.... [Link]

  • Royal Society of Chemistry. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. [Link]

  • Chen, W., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. [Link]

  • ACS Publications. (1999). Palladium-Catalyzed Suzuki-Type Self-Coupling of Arylboronic Acids. A Mechanistic Study. The Journal of Organic Chemistry. [Link]

  • Wikipedia contributors. (2023, December 29). Phenylboronic acid. Wikipedia. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5555–5559. [Link]

  • Bunda, S., et al. (2018). Organic Solvent-Free, Pd(II)-Salan Complex-Catalyzed Synthesis of Biaryls via Suzuki–Miyaura Cross-Coupling in Water and Air. ACS Publications. [Link]

  • ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling coupling reactions with low catalyst loading: A green and sustainable protocol in pure water. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 133(7), 2116–2119. [Link]

  • ResearchGate. (n.d.). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. [Link]

  • ResearchGate. (n.d.). Synthesis of 14C‐labelled 2‐(3‐benzoylphenoxy)‐2‐methyl propionic acid (LF.599). [Link]

  • ResearchGate. (n.d.). Reaction mechanism of phenylboronic acid with D‐fructose in aqueous.... [Link]

  • Patsnap. (2020). Synthesis method of 2-methylphenoxyacetic acid. [Link]

  • Liberty University. (n.d.). Novel Tandem Reaction to Synthesize 2-Formalphenylboronic Acids. [Link]

Sources

A Senior Application Scientist's Guide to X-ray Crystal Structure Analysis of Boronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Duality of Boronic Acids in Structural Science

Boronic acid derivatives represent a class of compounds with remarkable versatility, serving as crucial building blocks in organic synthesis (e.g., Suzuki coupling), as sensors for saccharides, and as potent therapeutic agents.[1] The anticancer drug bortezomib (Velcade®) stands as a testament to their medicinal importance, functioning through the targeted inhibition of the 20S proteasome.[2][3] The key to their function lies in the electron-deficient boron atom, which can reversibly form stable covalent complexes with nucleophiles like the hydroxyl groups of sugars or the active site serine residues in enzymes.[1][4]

For researchers in drug development and materials science, X-ray crystallography is the definitive tool for elucidating the three-dimensional structure of these molecules. It provides invaluable insights into their conformation, intermolecular interactions, and binding modes, which are critical for rational drug design and crystal engineering. However, the very chemical reactivity that makes boronic acids so useful also presents unique and significant challenges in obtaining high-quality single crystals suitable for diffraction studies.

This guide provides an in-depth comparison of methodologies for the successful crystallographic analysis of boronic acid derivatives. Moving beyond a simple recitation of protocols, we will explore the underlying chemical principles, compare alternative strategies for overcoming common obstacles, and provide the experimental rationale needed to navigate the complexities of these fascinating molecules.

Part 1: The Crystallization Conundrum—Taming the Boroxine Equilibrium

The primary challenge in the crystallization of boronic acids is their pronounced tendency to undergo dehydration to form cyclic trimers known as boroxines.[5][6] This equilibrium is highly sensitive to the presence of water, solvent choice, and temperature, often leading to the unintended crystallization of the boroxine anhydride instead of the desired boronic acid monomer.[7][8]

Boroxine_Equilibrium cluster_0 Boronic Acid Monomers cluster_1 Boroxine Trimer 3_R_B_OH2 3 R-B(OH)₂ Boroxine R₃B₃O₃ 3_R_B_OH2->Boroxine Dehydration (-3 H₂O) Boroxine->3_R_B_OH2 Hydrolysis (+3 H₂O)

Caption: The reversible equilibrium between a boronic acid and its boroxine anhydride.

Strategies to control this equilibrium and favor the crystallization of the monomeric acid are paramount. Below, we compare the most effective approaches.

Comparative Analysis of Crystallization Strategies
StrategyPrinciple of ActionAdvantagesDisadvantagesBest Suited For
Co-crystallization Blocks the B(OH)₂ groups from dehydration by forming strong, directional hydrogen bonds with a carefully selected co-former.[9]High success rate; stabilizes the monomeric form; allows for modulation of crystal packing.[10]Requires screening of co-formers; introduces a second component into the crystal lattice.Most boronic acids, especially those resistant to crystallizing alone.
Solvent System Control Utilizes solvents that can compete for hydrogen bonding sites or carefully controls the water activity.Simple to implement; avoids additional chemical components.Lower success rate; highly compound-dependent; risk of boroxine formation remains.[11]Simple arylboronic acids with strong self-dimerization motifs.
Esterification The boronic acid is derivatized, for example, as a pinacol ester or, in pharmaceutical formulations, with a diol like mannitol.[12]Completely prevents dehydration; often improves solubility and handling.[13]The obtained structure is of a derivative, not the free acid; requires additional synthetic steps.Confirming the connectivity of a new molecule; pharmaceutical formulations.
The Power of Co-Crystallization: A Deeper Dive

Co-crystallization has emerged as the most robust and versatile strategy. The choice of the "co-former" molecule is critical and is based on its ability to form strong and predictable intermolecular interactions (supramolecular synthons) with the boronic acid's hydroxyl groups.

  • Nitrogenous Co-formers: Molecules like 4,4'-bipyridine offer strong hydrogen bond accepting nitrogen atoms that readily interact with the acidic B-OH protons, effectively "capping" the functional group and preventing self-condensation.[9][13]

  • Diol Co-formers: Diols are particularly effective as they can form a stable, five-membered boronate ester ring in situ. This not only blocks dehydration but also locks the conformation around the C-B bond. This is the principle behind the formulation of bortezomib with mannitol.[2][12]

Co_crystallization cluster_product Stable Covalent Complex BA R-B(OH)₂ Boronic Acid Complex R-B O-R'-O Covalent Ester Linkage BA->Complex:f0 Reversible Esterification Dehydration Dehydration Pathway (to Boroxine) BA->Dehydration Diol HO-R'-OH Diol Co-former Diol->Complex:f1

Caption: Co-crystallization with a diol prevents dehydration by forming a stable ester.

Part 2: Experimental Protocols for Success

Trustworthy protocols are self-validating. The following methods include checkpoints to ensure the experiment is proceeding as intended before committing to resource-intensive diffraction analysis.

Protocol 1: Co-crystallization Screening by Slow Evaporation

This protocol outlines a general method for screening co-formers.

  • Preparation: In separate vials, prepare stock solutions of your boronic acid derivative (e.g., 0.1 M) and a panel of potential co-formers (e.g., 4,4'-bipyridine, theophylline, proline) in a suitable solvent.[9][14] Solvents to compare include ethanol, methanol, and water/ethanol mixtures.[14]

  • Mixing: Combine the boronic acid and co-former solutions in various stoichiometric ratios (1:1, 1:2, 2:1) in small, clean glass vials.[14] The total volume should be around 1-2 mL.

  • Evaporation: Cover the vials with a cap, pierce the cap with a needle to allow for slow solvent evaporation, and leave them undisturbed in a vibration-free environment.

  • Monitoring (Checkpoint): Inspect the vials daily under a light microscope. Look for the appearance of well-formed, single crystals. Note the morphology (plates, needles, blocks). This step is crucial to distinguish promising crystalline hits from amorphous precipitate or microcrystalline powder.

  • Harvesting: Once crystals of sufficient size (~0.1 mm) have formed, carefully harvest them using a cryo-loop and immediately proceed to mounting for X-ray analysis.

Protocol 2: High-Throughput Crystallization via Vapor Diffusion

For valuable or scarce samples, a high-throughput approach using less material is preferable.

  • Plate Setup: Use a 96-well crystallization plate. Fill the reservoir of each well with 100 µL of different crystallization screen conditions (e.g., varying pH, salts, and precipitants).

  • Drop Preparation: On the drop shelf for each well, pipette a 200 nL drop of your purified boronic acid solution (typically 10-20 mg/mL).

  • Co-former Addition: Add a 200 nL drop of a potential co-former solution to the same shelf, allowing them to mix.

  • Reservoir Addition: Add a final 200 nL drop from the corresponding reservoir to the mixed drop on the shelf.

  • Sealing and Incubation: Seal the plate with clear tape and incubate at a constant temperature (e.g., 20°C).

  • Automated Imaging (Checkpoint): Use an automated imaging system to monitor drop progression over several weeks. This provides a time-lapse record of crystal growth and helps differentiate true hits from precipitate.

  • Hit Optimization: For promising crystalline hits, reproduce the condition manually and optimize by varying the concentrations of the components to grow larger, diffraction-quality crystals.

Part 3: Data Collection and Refinement—Navigating Boron's Subtleties

Obtaining a good crystal is only half the battle. The data collection and structure refinement stages require special considerations due to the presence of the light boron atom.

Data Collection: Synchrotron vs. In-House Sources
X-ray SourceIntensity (Flux)WavelengthKey Advantages for Boronic Acids
In-house Diffractometer LowerFixed (e.g., Cu Kα, Mo Kα)Immediate access; good for well-diffracting, stable crystals.
Synchrotron Extremely HighTunableEssential for weakly diffracting or very small crystals ; minimizes data collection time, reducing potential radiation damage; tunability can be used for anomalous scattering experiments if heavy atoms are present.[15]

Expert Recommendation: For novel or challenging boronic acid derivatives, especially co-crystals that may be small or weakly diffracting, synchrotron radiation is highly recommended. The higher flux allows for the use of "fine-slicing" data collection strategies, where very narrow rotation images (e.g., 0.1-0.2°) are collected.[16] This approach improves the signal-to-noise ratio and allows for more accurate integration of reflection intensities, which is critical for precisely locating the light boron atom.

Structure Refinement: Validating the Boron Geometry

During the refinement process, where a theoretical atomic model is adjusted to best fit the experimental diffraction data, pay close attention to the geometry around the boron atom.

  • Coordination: In a free boronic acid, the boron should be trigonal planar (sp² hybridized). In a complex with a diol or an enzyme active site, it will become tetrahedral (sp³ hybridized).[4][17] This is a key validation point.

  • Bond Lengths: The C-B bond length is typically in the range of 1.55–1.59 Å.[13] The B-O bond lengths will vary depending on the hybridization state. Significant deviations from expected values may indicate an incorrect model or disorder.

  • Disorder: The boronic acid group can sometimes be disordered in the crystal lattice. Modeling this disorder with multiple positions and refining their occupancies may be necessary to achieve a satisfactory fit between the model and the data.

Computational methods, such as Density Functional Theory (DFT), can be used alongside experimental data to refine and validate the final structure, particularly for resolving ambiguities in the boron environment.[9][18]

Workflow cluster_prep Sample Preparation cluster_cryst Crystallization cluster_xray X-ray Diffraction cluster_solve Structure Solution & Refinement Purify Purify Boronic Acid Select Select Co-formers Purify->Select Screen Screen Conditions (Solvent, Ratio, Method) Purify->Screen Monitor Monitor for Crystals (Microscopy) Screen->Monitor Optimize Optimize Hits Monitor->Optimize Mount Harvest & Mount Crystal Optimize->Mount Collect Collect Data (Synchrotron Preferred) Mount->Collect Process Process & Integrate Data Collect->Process Solve Solve Structure Process->Solve Refine Refine Atomic Model Solve->Refine Validate Validate Geometry (Focus on Boron) Refine->Validate Final Structure Final Structure Validate->Final Structure

Caption: End-to-end workflow for boronic acid crystallography.

Conclusion

The crystallographic analysis of boronic acid derivatives, while challenging, is an eminently solvable problem. Success hinges on a clear understanding of the underlying chemistry, primarily the dynamic equilibrium between the acid and its boroxine anhydride. By strategically employing co-crystallization techniques, researchers can stabilize the desired monomeric form, yielding high-quality crystals. Combining this with optimized data collection at a synchrotron source and careful, chemically-aware structure refinement provides a robust pathway to accurate three-dimensional structures. The insights gained from these structures are indispensable for advancing the design of next-generation therapeutics and functional materials.

References

  • Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Wiley-VCH. [Link]

  • Experimental and Theoretical Studies of Boronic Acids as a Co-Crystal Former. Diva-Portal.org. [Link]

  • Analysis of Two Commercially Available Bortezomib Products: Differences in Assay of Active Agent and Impurity Profile. National Institutes of Health (NIH). [Link]

  • Refinement of the crystal structures of trinickel boron, Ni3B, and tripalladium boron, Pd3B. ResearchGate. [Link]

  • Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. National Institutes of Health (NIH). [Link]

  • The Co-Crystallization of 4-Halophenylboronic Acid with Aciclovir, Caffeine, Nitrofurazone, Theophylline, and Proline in Function of Weak Interactions. MDPI. [Link]

  • X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors. National Institutes of Health (NIH). [Link]

  • X-ray-crystallography deciphers the activity of broad spectrum boronic acid beta-Lactamases inhibitors. ResearchGate. [Link]

  • Collection of X-ray diffraction data from macromolecular crystals. National Institutes of Health (NIH). [Link]

  • Structures of the boronic acid 20S proteasome inhibitors, bortezomib, ixazomib, and delanzomib. ResearchGate. [Link]

  • Further refinements of some rigid boron compounds. IUCr Journals. [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. National Institutes of Health (NIH). [Link]

  • The Boroxine–Boronic Acid Equilibrium. University of Edinburgh Research Explorer. [Link]

  • Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. Wiley Online Library. [Link]

  • How to purify boronic acids/boronate esters? ResearchGate. [Link]

  • Dynamic covalent interaction induced formation of a bortezomib–andrographolide complex and construction of the dual-drug delivery system. Royal Society of Chemistry. [Link]

  • XRD Basics. University of Pennsylvania Department of Physics & Astronomy. [Link]

  • Refinement of Borate Structures from 11B MAS NMR Spectroscopy and Density Functional Theory Calculations of 11B Electric Field Gradients. ACS Publications. [Link]

  • Boric acid co-crystals in guar gelation. Royal Society of Chemistry. [Link]

  • Recent Advances in the Synthesis of Borinic Acid Derivatives. MDPI. [Link]

  • Crystal structure of boron-rich metal borides. Wikipedia. [Link]

  • Efficiently Self-healing Boronic Ester Crystals. ResearchGate. [Link]

  • X-ray Diffraction Data Collection. CCP4. [Link]

  • Design, Synthesis, Biological Evaluation, and Structure−Activity Relationship (SAR) Discussion of Dipeptidyl Boronate Proteasome Inhibitors, Part I: Comprehensive Understanding of the SAR of α-Amino Acid Boronates. ACS Publications. [Link]

  • Process for purification of boronic acid and its derivatives.
  • A beginner's guide to X-ray data processing. ResearchGate. [Link]

  • Boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. Chemical Society Reviews. [Link]

  • Crystal structure of the boronic acid-based proteasome inhibitor bortezomib in complex with the yeast 20S proteasome. PubMed. [Link]

  • Crystal-structure refinement of cubic boracite. American Mineralogist. [Link]

  • Boronic acid. Wikipedia. [Link]

  • Boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. Chemical Society Reviews. [Link]

  • Handout 8: Data Collection. University of Toledo. [Link]

  • X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors. PubMed. [Link]

Sources

A Senior Application Scientist's Guide to Validated UHPLC Methods for Determining Boronic Acid Purity

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry and pharmaceutical development, boronic acids and their derivatives are indispensable building blocks. Their utility in Suzuki-Miyaura cross-coupling reactions, as sensors, and as active pharmaceutical ingredients (APIs) themselves, necessitates robust analytical methods to ensure their purity and stability. This guide, drawing from extensive field experience and validated methodologies, provides an in-depth comparison of Ultra-High-Performance Liquid Chromatography (UHPLC) methods for the accurate determination of boronic acid purity. We will delve into the rationale behind experimental choices, present detailed protocols, and offer a comparative analysis to empower you in selecting and implementing the most suitable method for your specific application.

The Analytical Challenge: The Dual Nature of Boronic Acids

The primary challenge in the chromatographic analysis of boronic acids and their common synthetic precursors, boronate esters (e.g., pinacol esters), lies in their chemical lability. Boronate esters are susceptible to hydrolysis, readily converting to the corresponding boronic acids under typical reversed-phase HPLC conditions.[1][2][3] This on-column or in-sample degradation can lead to inaccurate purity assessments, complicating process monitoring and quality control.[2] Furthermore, boronic acids themselves can undergo dehydration to form cyclic anhydrides (boroxines), adding another layer of complexity to their chromatographic profile.[4]

Therefore, a successful analytical method must not only separate the target boronic acid from its impurities but also prevent iatrogenic degradation during the analysis itself. This guide will explore validated UHPLC strategies that address these challenges head-on.

Comparative Analysis of Validated UHPLC Methods

The choice of a UHPLC method for boronic acid analysis is a multi-faceted decision, balancing the need for speed, resolution, and analyte stability. Below, we compare three validated approaches, each with its own set of advantages and ideal use cases.

Method 1: Reversed-Phase UHPLC with Low Silanol Activity Columns and Modified Mobile Phases

This is the most common and often preferred approach due to its versatility and compatibility with standard laboratory instrumentation. The key to this method's success lies in mitigating the on-column hydrolysis of boronate esters and managing the retention of polar boronic acids.

Core Principle: The use of end-capped, low-silanol activity C18 columns minimizes the catalytic effect of free silanol groups on the hydrolysis of boronate esters.[1][3] Mobile phase modifiers are crucial for controlling the retention and peak shape of the polar boronic acids.

Experimental Workflow:

UHPLC_Workflow_Method1 cluster_prep Sample Preparation cluster_uhplc UHPLC Analysis cluster_data Data Analysis Sample Boronic Acid/Ester Sample Dilution Dissolve in Aprotic, Non-aqueous Diluent (e.g., Acetonitrile) Sample->Dilution Injection Inject Sample Dilution->Injection Transfer to Autosampler Separation Separation on Low-Silanol C18 Column Injection->Separation Detection UV/PDA or MS Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Purity Calculation Integration->Quantification UHPLC_Workflow_Method2 cluster_prep Sample Preparation cluster_uhplc UHPLC Analysis cluster_data Data Analysis Sample Boronic Acid/Ester Sample Dilution Dissolve in Aprotic Diluent Sample->Dilution Injection Inject Sample Dilution->Injection Transfer to Autosampler Separation Separation on pH-Stable Column with Ion-Pairing Injection->Separation Detection UV/PDA Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Purity Calculation Integration->Quantification UHPLC_Workflow_Method3 cluster_prep Sample Preparation cluster_uhplc UHPLC & Derivatization cluster_data Data Analysis Sample Boronic Acid Sample Dilution Dissolve in Mobile Phase A Sample->Dilution Injection Inject Sample Dilution->Injection Transfer to Autosampler Separation RP-UHPLC Separation Injection->Separation Mixing Post-Column Mixing with Derivatizing Agent Separation->Mixing Detection Fluorescence Detection Mixing->Detection Integration Peak Integration Detection->Integration Quantification Purity Calculation Integration->Quantification

Sources

A Researcher's Guide to Navigating Steric Hindrance in Substituted Benzeneboronic Acids

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex organic molecules. At the heart of this powerful transformation lies the benzeneboronic acid, a versatile reagent whose reactivity can be finely tuned. However, the introduction of substituents onto the phenyl ring, particularly at the ortho position, can dramatically influence reaction outcomes. This guide provides an in-depth analysis of the impact of steric hindrance in substituted benzeneboronic acids, offering a comparative look at their performance with supporting experimental insights and actionable protocols.

The "Ortho Effect": More Than Just Crowding

The diminished reactivity of ortho-substituted benzeneboronic acids, often termed the "ortho effect," is a well-documented phenomenon. This effect is a composite of steric and electronic factors that primarily impede the transmetalation step of the Suzuki-Miyaura catalytic cycle.[1][2] Steric hindrance, the physical blocking of the reaction center by bulky substituents, is a major contributor. The presence of a group adjacent to the boronic acid moiety can prevent the optimal approach of the palladium complex, thereby increasing the energy barrier for the crucial carbon-carbon bond-forming step.[3]

A Quantitative Look at Reactivity: Ortho vs. Meta vs. Para

To illustrate the profound impact of substituent placement, a survey of literature data for the Suzuki-Miyaura coupling of nitrophenylboronic acid isomers with a common aryl halide reveals a stark trend in reactivity: para > meta >> ortho .[1] This trend holds true for a variety of substituents, though the magnitude of the effect varies.

Boronic Acid IsomerSubstituentAryl HalideCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)
p-Nitrophenylboronic acidp-NO₂4-BromoanisolePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100295[1]
m-Nitrophenylboronic acidm-NO₂4-BromoanisolePd₂(dba)₃ / XPhosK₃PO₄Dioxane1001288[1]
o-Nitrophenylboronic acido-NO₂4-ChlorotoluenePdCl₂(dppf)K₂CO₃Toluene/H₂O1102420[1]
p-Tolylboronic acidp-CH₃4-ChloroanisolePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1001898 (Calculated)[3]
o-Tolylboronic acido-CH₃4-ChloroanisolePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1001875 (Calculated)[3]
2-Methoxyphenylboronic acido-OCH₃3,4,5-tribromo-2,6-dimethylpyridinePd(dppf)Cl₂Na₂CO₃Dioxane/H₂O902High (Product mixture)[4][5]
2-Chlorophenylboronic acido-Cl3,4,5-tribromo-2,6-dimethylpyridinePd(dppf)Cl₂Na₂CO₃Dioxane/H₂O902High (Product mixture)[5]

Note: The data in this table is compiled from different sources and serves as a representative comparison. Direct comparison under identical conditions in a single study is often challenging to find, particularly for the less reactive ortho-isomers.

The significantly lower yield for the ortho-nitro isomer, even with a more reactive catalyst system and longer reaction time, underscores the dramatic impact of steric hindrance.[1] Computational studies on the reaction of ortho- and para-tolylboronic acids further quantify this, showing a higher activation energy barrier for the transmetalation step of the ortho isomer.[3] Interestingly, for some ortho substituents like the methoxy group, chelation effects with the palladium center can sometimes play a role in the reaction's selectivity, though this does not necessarily overcome the overall steric impediment to the reaction rate.[4][5]

Mechanistic Insights: Visualizing the Steric Clash

The Suzuki-Miyaura catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[6] Steric hindrance from an ortho substituent primarily affects the transmetalation step, where the organic group from the boronic acid is transferred to the palladium complex.

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_transmetalation Transmetalation Step: Steric Hindrance Pd(0)L2 Pd(0)L₂ ArPd(II)XL2 Ar-Pd(II)-X L₂ (Oxidative Addition Product) Pd(0)L2->ArPd(II)XL2 Ar-X (Oxidative Addition) ArPd(II)Ar'L2 Ar-Pd(II)-Ar' L₂ (Transmetalation Product) ArPd(II)XL2->ArPd(II)Ar'L2 Ar'-B(OH)₂ / Base (Transmetalation) ArPd(II)Ar'L2->Pd(0)L2 Ar-Ar' (Reductive Elimination) Unhindered Unhindered (p-substituent) TS_Unhindered Lower Energy Transition State Unhindered->TS_Unhindered Favorable Approach Hindered Sterically Hindered (o-substituent) TS_Hindered Higher Energy Transition State Hindered->TS_Hindered Steric Clash Product Ar-Pd(II)-Ar' L₂ TS_Unhindered->Product TS_Hindered->Product Kinetic_Assay_Workflow cluster_prep Reaction Setup cluster_reaction Reaction and Monitoring cluster_analysis Data Analysis A Prepare stock solutions of reactants, catalyst, ligand, and base B In a reaction vial, combine aryl halide, boronic acid isomer, and internal standard A->B C Add solvent and stir to dissolve B->C D Initiate the reaction by adding the catalyst/ligand and base solutions C->D E Place the vial in a preheated block and start the timer D->E F At specified time intervals (e.g., 0, 5, 15, 30, 60, 120 min), withdraw an aliquot E->F G Quench the aliquot immediately (e.g., with cold diethyl ether and water) F->G H Analyze the quenched aliquots by GC-MS or NMR G->H I Quantify the concentration of the product relative to the internal standard H->I J Plot product concentration vs. time to determine the initial reaction rate I->J K Compare the initial rates for the ortho-, meta-, and para-isomers J->K

Sources

A Comparative Guide: 2-[(2-Methylphenoxy)methyl]benzeneboronic acid vs. MIDA Boronates in Modern Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency. However, the practical application of this powerful tool is often hampered by the inherent instability of many boronic acids, which can be susceptible to decomposition, protodeboronation, and oligomerization, leading to poor reaction yields and challenging purifications.[1][2] To overcome these limitations, chemists have developed boronic acid surrogates that mask the reactive B-C bond until the desired coupling step.

This guide provides a data-driven, objective comparison between two distinct approaches to boronic acid utility: the use of a sterically hindered but unprotected boronic acid, 2-[(2-Methylphenoxy)methyl]benzeneboronic acid , and the employment of a chemically masked, air-stable surrogate, N-methyliminodiacetic acid (MIDA) boronates . We will dissect their respective stabilities, reactivities, and practical utility, providing field-proven insights and detailed experimental protocols to guide researchers in selecting the optimal reagent for their synthetic challenges.

Foundational Principles: The Challenge of Boronic Acid Stability

The reactivity of a boronic acid in the Suzuki-Miyaura catalytic cycle hinges on the Lewis acidic nature of its vacant p-orbital on the sp²-hybridized boron atom.[2] This very feature, however, also renders many boronic acids unstable. MIDA boronates address this by complexing the boron with the trivalent N-methyliminodiacetic acid ligand, forcing a rehybridization from the reactive sp² state to a stable, tetrahedral sp³ state.[2][3] This sp³-hybridized boron is unreactive towards transmetalation under standard anhydrous coupling conditions.[1][2]

In contrast, this compound remains a traditional sp²-hybridized boronic acid. Its potential for enhanced stability over simpler arylboronic acids would derive not from chemical protection, but from the steric bulk of the 2-methylphenoxy group hindering intermolecular interactions that lead to degradation. While this can offer some practical advantages, it does not provide the "on/off" reactivity switch characteristic of MIDA boronates.

G cluster_0 MIDA Boronate (Protected) cluster_1 This compound MIDA sp³ Boron (Unreactive 'Off' State) Unprotected sp² Boron (Reactive 'On' State)

Figure 1. Core structural difference between the protected, sp³-hybridized MIDA boronate and the unprotected, sp²-hybridized boronic acid.

Head-to-Head Performance Comparison

The choice between these two classes of reagents has profound implications for reaction design, purification, and overall synthetic strategy. The following table summarizes their key performance characteristics.

FeatureMIDA BoronatesThis compoundRationale & Causality
Bench-Top Stability Indefinitely stable as free-flowing crystalline solids.[4]Moderately stable; susceptible to gradual decomposition.MIDA's trivalent ligand shields the boron's empty p-orbital, preventing degradation pathways.[3] The unprotected acid relies solely on steric hindrance for stability.
Chromatography Compatible with silica gel column chromatography.[1][4]Challenging; prone to streaking and decomposition on silica.[5]The protected, neutral MIDA boronate behaves like a typical organic molecule. Free boronic acids are polar and acidic, often interacting strongly and detrimentally with silica gel.[5]
Reactivity Control "Off" state until activated by mild aqueous base.[1][2]"Always on" reactivity.MIDA boronates require a chemical deprotection step to liberate the active boronic acid. The reactivity of the unprotected acid is governed directly by the reaction conditions.
Iterative Cross-Coupling Enables sequential, controlled couplings.[1][6]Not suitable for iterative strategies.The inertness of the MIDA boronate allows it to be carried through multiple reaction steps, only to be activated for a final, specific coupling. This is impossible with an unprotected boronic acid.
Susceptibility to Side Reactions Slow release of boronic acid suppresses protodeboronation and homocoupling.[3]More prone to side reactions, especially with sensitive substrates.The controlled, low-concentration release of the active boronic acid from the MIDA precursor under basic conditions minimizes unwanted side reactions.[3]

The Power of Controlled Reactivity: Iterative Cross-Coupling

A signal advantage of MIDA boronates is their utility in iterative cross-coupling (ICC), a strategy that allows for the Lego-like assembly of complex molecules from simple, robust building blocks.[4] A bifunctional molecule containing both a halide and a MIDA boronate can undergo coupling at the halide position while the MIDA boronate remains inert. Subsequent deprotection unmasks the boronic acid for a second, distinct coupling event. This transformative approach is simply not feasible with an unprotected boronic acid like this compound.

G A Start: Halo-Aryl-B(MIDA) B Couple with Aryl-B(OH)₂ A->B C Intermediate 1: Aryl-Aryl-B(MIDA) B->C D Deprotect B(MIDA) (aq. Base) C->D E Intermediate 2: Aryl-Aryl-B(OH)₂ D->E F Couple with Aryl-Halide E->F G Final Product: Aryl-Aryl-Aryl F->G

Figure 2. Conceptual workflow for Iterative Cross-Coupling (ICC) uniquely enabled by the MIDA boronate protecting group.

Experimental Protocols & Validation

To provide a practical context for this comparison, we present validated, step-by-step protocols for Suzuki-Miyaura reactions using both reagent types.

Protocol 1: Suzuki-Miyaura Coupling with an Unprotected Boronic Acid

This protocol is representative for a standard coupling using this compound.

Objective: To couple an aryl bromide with this compound.

Materials:

  • Aryl Bromide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • K₃PO₄ (3.0 mmol, 3.0 equiv)

  • Toluene/H₂O (4:1 mixture, 5 mL)

  • Schlenk flask, magnetic stirrer, condenser, nitrogen/argon line

Procedure:

  • Vessel Preparation: To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add the aryl bromide (1.0 mmol), this compound (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (3.0 mmol).

  • Solvent Addition: Add the degassed toluene/H₂O solvent mixture (5 mL) via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or, if necessary and the product is stable, carefully by column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Coupling with a MIDA Boronate

This protocol highlights the key deprotection/coupling sequence for MIDA boronates.

Objective: To couple an aryl bromide with an aryl-MIDA boronate.

Materials:

  • Aryl Bromide (1.0 mmol, 1.0 equiv)

  • Aryl-MIDA boronate (1.1 mmol, 1.1 equiv)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • K₃PO₄ (3.0 mmol, 3.0 equiv)

  • THF/H₂O (3:1 mixture, 4 mL)

  • Schlenk flask, magnetic stirrer, condenser, nitrogen/argon line

Procedure:

  • Vessel Preparation: To a Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 mmol), aryl-MIDA boronate (1.1 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (3.0 mmol).

  • Solvent Addition: Add the degassed THF/H₂O solvent mixture (4 mL) via syringe. The aqueous base (K₃PO₄ in H₂O) serves as both the deprotection agent and the base for the catalytic cycle.

  • Reaction: Stir the reaction mixture at room temperature or heat to 65 °C. The MIDA group is cleaved in situ, slowly releasing the active boronic acid into the coupling reaction.[3] Monitor progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL). Wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The resulting crude product, now free of the MIDA ligand, can be readily purified by standard column chromatography on silica gel.

G cluster_0 MIDA Boronate Workflow cluster_1 Unprotected Boronic Acid Workflow A Combine Reagents: Aryl-Br, Aryl-B(MIDA), Pd Catalyst, Base B In Situ Deprotection (Slow Release of R-B(OH)₂) A->B C Suzuki Coupling B->C D Standard Workup & Easy Chromatography C->D E Combine Reagents: Aryl-Br, Aryl-B(OH)₂, Pd Catalyst, Base F Suzuki Coupling (Potential Side Reactions) E->F G Standard Workup & Challenging Purification F->G

Figure 3. Comparative experimental workflows highlighting the streamlined purification advantage of the MIDA boronate approach.

Conclusion and Recommendations

The benchmarking of this compound against MIDA boronates reveals a clear distinction between a classical reagent design and a modern, problem-solving surrogate.

  • This compound represents an incremental improvement over simpler boronic acids, where steric hindrance may offer a degree of stability. It is suitable for straightforward, single-step coupling reactions where issues of reagent stability and purification are not paramount.

  • MIDA boronates are a superior choice for complex, multi-step syntheses. Their exceptional stability, compatibility with chromatography, and, most importantly, their ability to enable iterative cross-coupling make them an indispensable tool for drug discovery and natural product synthesis.[4][7] The initial investment in preparing the MIDA boronate is often repaid through higher yields, simplified purifications, and the ability to execute otherwise impossible synthetic strategies.

For researchers and drug development professionals, the selection is clear: for routine couplings, a well-chosen unprotected boronic acid may suffice. However, for tackling ambitious synthetic targets that demand precision, control, and robustness, the MIDA boronate platform offers a decisive and enabling advantage.

References

  • Lipshutz, B. H., et al. "Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents". Journal of the American Chemical Society, 2013. [Link]

  • Kummari, S., et al. "Recent advances in the synthesis and reactivity of MIDA boronates". Chemical Communications, 2021. [Link]

  • Chem-Station. MIDA boronate. [Link]

  • ResearchGate. How to purify boronic acids/boronate esters?. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Knapp, D. M., et al. "Selection of boron reagents for Suzuki–Miyaura coupling". Chemical Society Reviews, 2013. [Link]

  • National Center for Biotechnology Information. Methyl 2-{2-[(2-methylphenoxy)methyl]phenyl}-2-oxoacetate. [Link]

Sources

Safety Operating Guide

Proper Disposal of 2-[(2-Methylphenoxy)methyl]benzeneboronic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of 2-[(2-Methylphenoxy)methyl]benzeneboronic acid. As a valued partner in your research, we are committed to providing information that extends beyond product specifications to ensure the safety of your laboratory personnel and the protection of our environment. The following protocols are synthesized from regulatory standards and best practices in chemical hygiene, designed to be both technically robust and practically applicable for researchers, scientists, and drug development professionals.

Hazard Assessment and Immediate Safety Precautions

Before handling this compound for disposal, a thorough understanding of its potential hazards is crucial. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, data from structurally similar boronic acids, such as 4-(2-Methylphenoxy)phenylboronic acid and other derivatives, indicate a consistent hazard profile.[1]

Likely Hazards:

  • Skin Irritation: Causes skin irritation.[1][2]

  • Serious Eye Irritation: Causes serious eye irritation.[1][2]

  • Respiratory Tract Irritation: May cause respiratory irritation upon inhalation of dust.[1][3]

  • Harmful if Swallowed: May be harmful if ingested.[1][3]

These hazards necessitate strict adherence to safety protocols to minimize exposure during handling and disposal. The foundation of safe disposal is a comprehensive Chemical Hygiene Plan (CHP), as mandated by the Occupational Safety and Health Administration (OSHA).[4][5]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound for disposal:

PPE CategorySpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or goggles.To prevent eye contact with dust particles, which can cause serious irritation.[1][2]
Hand Protection Nitrile or other chemically resistant gloves.To prevent skin contact, which can lead to irritation.[2]
Body Protection A standard laboratory coat.To protect skin and clothing from contamination.
Respiratory Use in a well-ventilated area or a chemical fume hood.To minimize the inhalation of dust, which can cause respiratory irritation.[1][3] For larger quantities, a NIOSH-approved respirator may be necessary.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as a hazardous chemical waste stream in accordance with local, state, and federal regulations.[2][6] The Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[7]

Step 1: Waste Collection and Segregation
  • Designated Waste Container: Use a dedicated, properly labeled hazardous waste container. The container must be made of a material compatible with the chemical, such as high-density polyethylene (HDPE).[8][9] It must have a secure, tight-fitting lid to prevent leakage or the release of dust.[8]

  • Avoid Mixing: Do not mix this compound with other incompatible waste streams. While it can be combined with other similar boronic acid waste, it should be kept separate from strong oxidizing agents.[2]

  • Solid Waste: For solid this compound, carefully sweep or scoop the material into the designated waste container.[3][10] Avoid generating dust during this process.[3][10]

  • Contaminated Materials: Any materials contaminated with this compound, such as weighing paper, gloves, and paper towels, should also be placed in the designated hazardous waste container.

Step 2: Waste Container Labeling

Proper labeling is a critical component of compliant hazardous waste disposal. The label must be clear, legible, and securely affixed to the container.

Required Label Information:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The specific hazard characteristics (e.g., "Irritant," "Harmful if Swallowed")

  • The date the waste was first added to the container

  • The name and contact information of the generating laboratory or researcher

Step 3: Storage of Hazardous Waste
  • Satellite Accumulation Area (SAA): Store the labeled hazardous waste container in a designated SAA.[8] This area should be near the point of generation and under the control of laboratory personnel.[9]

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

  • Secure Storage: Keep the container tightly closed except when adding waste.[8][11] Store in a cool, dry, and well-ventilated area away from incompatible materials.[2]

Step 4: Arranging for Final Disposal
  • Contact Environmental Health and Safety (EHS): Your institution's EHS department is the primary point of contact for arranging the disposal of hazardous waste. They will have established procedures and contracts with licensed hazardous waste disposal companies.

  • Waste Pickup: Schedule a waste pickup with your EHS office. Ensure that all containers are properly labeled and sealed before the scheduled pickup.

  • Licensed Disposal Facility: The waste will be transported to a licensed Treatment, Storage, and Disposal Facility (TSDF) for final disposition.[7] Common disposal methods for this type of chemical waste include incineration in a chemical incinerator equipped with an afterburner and scrubber.[2]

Decision Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_0 Preparation cluster_1 Waste Collection & Storage cluster_2 Final Disposal start Start: Need to dispose of This compound assess_hazards Assess Hazards (Consult SDS for similar compounds) start->assess_hazards don_ppe Don Appropriate PPE (Gloves, Eye Protection, Lab Coat) assess_hazards->don_ppe collect_waste Collect Waste in a Designated, Compatible Container don_ppe->collect_waste label_container Label Container as 'Hazardous Waste' with full details collect_waste->label_container store_in_saa Store in a Designated Satellite Accumulation Area (SAA) label_container->store_in_saa contact_ehs Contact Institutional Environmental Health & Safety (EHS) store_in_saa->contact_ehs schedule_pickup Schedule Waste Pickup contact_ehs->schedule_pickup end End: Waste transported to a licensed disposal facility schedule_pickup->end

Caption: Disposal workflow from initial handling to final disposal.

Emergency Procedures: Spills and Exposures

In the event of a spill or exposure, immediate and appropriate action is critical.

  • Small Spills: For small spills of solid material, carefully sweep up the material to avoid creating dust and place it in the hazardous waste container.[3][10] Clean the spill area with soap and water.

  • Large Spills: Evacuate the immediate area and contact your institution's EHS for assistance with cleanup.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.[3] If irritation persists, seek medical attention.[2]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][10] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[3] If breathing is difficult, provide oxygen and seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3][10]

References

  • Angene Chemical. (2021, May 1).
  • MilliporeSigma. (2025, May 12).
  • TCI Chemicals. (n.d.).
  • Lab Alley. (n.d.). How To Safely Dispose of Boric Acid.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
  • CymitQuimica. (2024, December 19).
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%.
  • Thermo Fisher Scientific. (2025, December 26).
  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • Fisher Scientific. (2025, December 24).
  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Chemical Hygiene Plan. Retrieved from [Link]

  • Daniels Health. (2025, May 21).
  • Compliancy Group. (2023, September 18).
  • U.S. Environmental Protection Agency. (n.d.).
  • DuraLabel. (2025, December 16). OSHA Rules for Hazardous Chemicals.
  • Reddit. (2017, June 2). Trying to remove a boronic acid in a workup. Help!.
  • Safety Partners, LLC. (2021, May 27). The OSHA Lab Standard and the OSHA Hazard Communication Standard: Which Standard Applies in Your Workplace?.
  • Fisher Scientific. (2023, September 29).

Sources

Personal protective equipment for handling 2-[(2-Methylphenoxy)methyl]benzeneboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Handling 2-[(2-Methylphenoxy)methyl]benzeneboronic Acid: Personal Protective Equipment and Safety Protocols

Navigating the complexities of drug development and chemical synthesis requires not only innovative science but also an unwavering commitment to safety. This guide provides essential, field-proven safety and logistical information for handling this compound. As your partner in the laboratory, we aim to build trust by providing value that extends beyond the product itself, ensuring your research is both groundbreaking and safe.

Hazard Analysis: Understanding the Compound

The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion. The anticipated hazards include:

  • Skin Irritation (H315): Direct contact can cause redness, itching, and inflammation.[1]

  • Serious Eye Irritation (H319): The compound is likely to cause significant irritation, pain, and potential damage upon contact with the eyes.[1][2]

  • Respiratory Irritation (H335): Inhalation of the dust can irritate the respiratory tract, leading to coughing and shortness of breath.[1][3]

  • Harmful if Swallowed (H302): Ingestion can lead to adverse health effects.[1]

These classifications underscore the necessity of a comprehensive safety strategy centered on preventing any direct contact with the substance.

The Hierarchy of Controls: A Multi-Layered Safety Approach

Personal Protective Equipment (PPE) is the final and crucial barrier between a researcher and a chemical hazard. However, it should be used in conjunction with a broader safety framework known as the Hierarchy of Controls. This approach, advocated by institutions like the National Institute for Occupational Safety and Health (NIOSH), prioritizes more effective, collective measures.[4][5]

  • Elimination/Substitution: The most effective control, though often not feasible in research, would be to use a less hazardous chemical.

  • Engineering Controls: These are physical changes to the workspace that isolate workers from the hazard. When handling this compound, the primary engineering control is a certified chemical fume hood .[6][7] A fume hood protects against inhalation of the powdered chemical and contains any potential spills. Ensure the fume hood has adequate airflow before beginning work.[8]

  • Administrative Controls: These are procedural controls that modify how work is done. Key examples include developing Standard Operating Procedures (SOPs), providing comprehensive safety training, and implementing a Chemical Hygiene Plan as required by the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450).[9]

  • Personal Protective Equipment (PPE): The last line of defense, PPE is mandatory for all personnel handling this compound.

Core PPE Requirements: Your Essential Armor

The selection of PPE must be deliberate and based on a thorough risk assessment of the procedures being performed.

Eye and Face Protection

Due to the risk of serious eye irritation, robust eye protection is non-negotiable.

  • Mandatory: ANSI Z87.1-compliant chemical safety goggles must be worn at all times when there is a risk of splash or dust generation.[10][11] Standard safety glasses do not provide an adequate seal against fine powders.

  • Recommended for High-Risk Tasks: When handling larger quantities or during procedures with a high potential for splashing (e.g., vigorous mixing, transfers), a face shield should be worn in addition to safety goggles to protect the entire face.[12]

Skin and Body Protection
  • Laboratory Coat: A flame-resistant lab coat with long sleeves and a secure front closure is required to protect against incidental contact and small spills.

  • Gloves: Choosing the correct gloves is critical. Nitrile gloves are a common and effective choice for handling solid chemicals and for protection against incidental splashes of many common laboratory solvents.[13] It is crucial to:

    • Check for Integrity: Always inspect gloves for tears or punctures before use.

    • Practice Double Gloving: For added protection during high-risk procedures, consider wearing two pairs of nitrile gloves.

    • Avoid Contamination: Remove gloves using the proper technique to avoid touching the contaminated exterior with bare skin. Wash hands thoroughly after removing gloves.[2]

    • Replace Immediately: If a glove is contaminated, remove it immediately, wash your hands, and don a new one.

Respiratory Protection

Engineering controls (i.e., a fume hood) are the primary means of preventing respiratory exposure. However, in specific situations, respiratory protection may be necessary:

  • Weighing Operations: All weighing of the solid compound must be performed in a fume hood or a ventilated balance enclosure to prevent inhalation of fine particulates.

  • Emergency Situations: In the event of a large spill outside of a fume hood, a NIOSH-approved respirator with a particulate filter (e.g., an N95 or P100) may be required for cleanup personnel.[10][14] All respirator use must be part of a comprehensive respiratory protection program that complies with OSHA standard 29 CFR 1910.134, which includes fit testing and medical clearance.[15]

Operational Guide: From Weighing to Waste

This section provides procedural guidance for common laboratory tasks involving this compound.

PPE Selection by Task
TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Storage & Transport Safety GogglesNitrile GlovesLab CoatNot required (in sealed container)
Weighing Solid Safety GogglesNitrile GlovesLab CoatRequired: Fume Hood / Ventilated Enclosure
Preparing Solutions Safety GogglesNitrile GlovesLab CoatRequired: Fume Hood
Reaction Workup Safety Goggles & Face ShieldNitrile GlovesLab CoatRequired: Fume Hood
Spill Cleanup Safety Goggles & Face ShieldHeavy-duty Nitrile/Butyl GlovesLab Coat/CoverallRequired: NIOSH-approved respirator (if outside fume hood)
Step-by-Step Handling Protocol
  • Preparation:

    • Designate a specific work area within a certified chemical fume hood.

    • Ensure an eyewash station and safety shower are accessible and unobstructed.[6][10]

    • Assemble all necessary equipment (spatulas, glassware, solvents) and the appropriate waste containers.

    • Don all required PPE: lab coat, chemical safety goggles, and nitrile gloves.

  • Weighing the Compound:

    • Perform this step inside the fume hood or a ventilated balance enclosure.

    • Use a spatula to carefully transfer the desired amount of the solid to a tared container.

    • Avoid generating dust. If dust becomes airborne, allow it to settle within the hood before proceeding.

    • Securely close the primary container immediately after dispensing.

  • Dissolution and Reaction:

    • Add solvent to the solid slowly to prevent splashing.

    • If the dissolution is exothermic, add the solvent portion-wise and allow the solution to cool.

    • Keep all vessels containing the compound covered or stoppered when not actively in use.

  • Post-Handling Decontamination:

    • Wipe down the work surface in the fume hood with an appropriate solvent (e.g., 70% ethanol) and dispose of the wipes in the solid chemical waste container.

    • Carefully remove PPE, starting with gloves (turning them inside out), followed by the lab coat, and finally the goggles.

    • Wash hands thoroughly with soap and water.[16]

Visual Workflow: PPE Selection and Decontamination

The following diagram outlines the critical decision-making and procedural flow for ensuring safety when working with this compound.

PPE_Workflow PPE Selection & Decontamination Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase RiskAssess 1. Assess Task Hazards (Weighing, Solution Prep, etc.) SelectPPE 2. Select PPE Based on Task (See Table) RiskAssess->SelectPPE Identifies Risk Level DonPPE 3. Don PPE (Coat -> Goggles -> Gloves) SelectPPE->DonPPE Specifies Gear WorkInHood 4. Perform Work in Chemical Fume Hood DonPPE->WorkInHood Begin Work Monitor 5. Monitor for Spills & Contamination WorkInHood->Monitor Decon 6. Decontaminate Work Area & Equipment WorkInHood->Decon Task Complete Monitor->WorkInHood No Incidents DoffPPE 7. Doff PPE Safely (Gloves -> Coat -> Goggles) Monitor->DoffPPE Incident Occurs (Address & Re-Glove) Decon->DoffPPE DisposeWaste 8. Dispose of PPE & Chemical Waste Properly DoffPPE->DisposeWaste WashHands 9. Wash Hands Thoroughly DisposeWaste->WashHands

Caption: Logical flow for PPE selection, use, and removal.

Emergency Procedures

First Aid
  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[10]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[10] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[16]

Spill Cleanup

For small spills of solid material inside a chemical fume hood:

  • Ensure all required PPE is worn, including double gloves.

  • Gently sweep or scoop the material into a labeled container for hazardous waste disposal.[17] Avoid creating dust.

  • Wipe the area with a damp cloth or paper towel, being careful not to spread the contaminant.

  • Place all cleanup materials into the hazardous waste container.

  • For large spills or spills outside of a fume hood, evacuate the area, restrict access, and contact your institution's Environmental Health & Safety (EHS) department.

Disposal Plan

All waste containing this compound, including contaminated PPE, spill cleanup materials, and residual chemical, must be treated as hazardous waste.

  • Solid Waste: Collect in a clearly labeled, sealed container.[18] The label should include the chemical name and appropriate hazard warnings.

  • Liquid Waste: Collect unused solutions in a separate, labeled hazardous waste container. Do not pour boronic acid solutions down the drain.[19]

  • Disposal: All waste must be disposed of through your institution's EHS program in accordance with local, state, and federal regulations.[14]

By adhering to this comprehensive guide, you can confidently and safely incorporate this compound into your research, ensuring the integrity of your work and the well-being of your team.

References

  • BLD Pharmatech. (n.d.). Safety Data Sheet: (5,6-Dimethoxypyridin-3-yl)boronic acid.
  • Sigma-Aldrich Inc. (2025). Safety Data Sheet: 4-(Diphenylamino)phenylboronic acid.
  • Fisher Scientific. (2025). Safety Data Sheet: 2-(Hydroxymethyl)phenylboronic acid.
  • TCI EUROPE N.V. (n.d.). Safety Data Sheet: Methylboronic Acid.
  • Occupational Safety and Health Administration. (n.d.). Laboratories. U.S. Department of Labor.
  • Lab Alley. (n.d.). Boric Acid Safety & Hazards.
  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards. National Institute for Occupational Safety and Health.
  • Lab Alley. (n.d.). How To Safely Dispose of Boric Acid.
  • Lafayette College Public Safety. (n.d.). Disposal of Solid Chemicals in the Normal Trash.
  • Fisher Scientific. (2023).
  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. U.S. Department of Labor.
  • Centers for Disease Control and Prevention. (n.d.). Pocket Guide to Chemical Hazards Introduction. National Institute for Occupational Safety and Health.
  • Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances. U.S. Department of Labor.
  • Fluorochem Ltd. (2024). Safety Data Sheet: 4-(2-Methylphenoxy)phenylboronic acid.
  • Thermo Fisher Scientific. (2010).
  • Vanderbilt University. (n.d.). The Laboratory Standard. Office of Clinical and Research Safety.
  • Northumbria University. (n.d.). Safe Disposal of Chemical Waste. Sustainability Exchange.
  • Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. BESA.
  • Ball State University. (n.d.). Disposal of Laboratory Wastes: Requirements for Chemical Disposal to Sinks and Drains.
  • Centers for Disease Control and Prevention. (2024). Chemical Safety in the Workplace. National Institute for Occupational Safety and Health.
  • IsoLab. (n.d.). Boric Acid Standard Operating Procedure. University of Washington.
  • ResearchGate. (2018). Protection of Phenyl boronic acid?
  • Centers for Disease Control and Prevention. (1981). Occupational Health Guidelines for Chemical Hazards. National Institute for Occupational Safety and Health.
  • Compliancy Group. (2023). OSHA Laboratory Standard.
  • Sciencing. (2022). Disposal Of Boric Acid.
  • Fisher Scientific. (2024). Safety Data Sheet: 2-Formyl-4,5-(methylenedioxy)benzeneboronic acid.
  • Occupational Safety and Health Administration. (n.d.). OSHA Factsheet: Laboratory Safety OSHA Lab Standard. U.S. Department of Labor.
  • ACS Material. (2020). PPE and Safety for Chemical Handling.
  • Fisher Scientific. (n.d.). Safety Data Sheet: 4-(Hydroxymethyl)benzeneboronic acid.
  • BB Fabrication. (2017). Safety Data Sheet: Formule Y Kitchen and Bathrooms Monolayer Ceiling Paint Ecolabel.
  • American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.